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  • Product: 5-Aminothiophene-2-carboxamide
  • CAS: 763068-76-4

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 5-Aminothiophene-2-Carboxamide Derivatives: A Comprehensive Guide to Mechanisms, SAR, and Experimental Workflows

Executive Summary: The Privilege of the Thiophene Scaffold In modern medicinal chemistry, the quest for highly selective, metabolically stable, and potent small-molecule therapeutics frequently leads researchers to heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privilege of the Thiophene Scaffold

In modern medicinal chemistry, the quest for highly selective, metabolically stable, and potent small-molecule therapeutics frequently leads researchers to heterocyclic scaffolds. Among these, the 5-aminothiophene-2-carboxamide (5-ATC) and related thiophene-2-carboxamide derivatives have emerged as profoundly privileged pharmacophores[1].

As an application scientist overseeing high-throughput screening and hit-to-lead optimization, I have observed firsthand how the unique electronic distribution of the thiophene ring—combined with the bidentate hydrogen-bonding capacity of the 2-carboxamide and the functionalization potential of the 5-amino group—creates an ideal vector for targeting rigid protein pockets. These derivatives have demonstrated exceptional therapeutic potential across oncology, immunology, and infectious diseases, acting primarily as potent kinase inhibitors (e.g., CHK1, IKK-2)[2] and disruptors of protein-protein interactions (PPIs)[3].

This technical guide dissects the mechanistic pharmacology, structure-activity relationships (SAR), and the self-validating experimental workflows required to successfully evaluate 5-ATC derivatives in a preclinical setting.

Mechanistic Pharmacology & Target Landscape

The therapeutic efficacy of 5-ATC derivatives is largely driven by their ability to act as ATP-competitive inhibitors in the kinase hinge region.

Targeting the DNA Damage Response (DDR): CHK1 Inhibition

A premier example of this scaffold's utility is found in the development of checkpoint kinase 1 (CHK1) inhibitors. In response to DNA damage, CHK1 is activated by ATR kinase, leading to cell cycle arrest and allowing the cell time to repair its DNA. By inhibiting CHK1, 5-ATC derivatives (such as the clinical candidate AZD7762) abrogate this checkpoint[2]. In tumor cells heavily reliant on the DDR pathway due to high replication stress, this forces premature mitotic entry with unrepaired DNA, culminating in mitotic catastrophe and apoptosis[2].

CHK1_Pathway DNA_Damage DNA Damage Event ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 CDC25 CDC25 Phosphatase CHK1->CDC25 Phosphorylates & Inhibits Cell_Arrest Cell Cycle Arrest & DNA Repair CDC25->Cell_Arrest Prevents Activation Inhibitor 5-ATC Derivative (e.g., AZD7762) Inhibitor->CHK1 Competitive ATP Inhibition Apoptosis Mitotic Catastrophe / Apoptosis Inhibitor->Apoptosis Forces cell cycle progression with damaged DNA

Caption: Mechanism of Action: 5-ATC derivatives inhibiting CHK1 to induce apoptosis in DNA-damaged cells.

Anti-Inflammatory and Anticancer Pathways

Beyond CHK1, the thiophene-2-carboxamide core is a validated inhibitor of IκB kinase-2 (IKK-2), a critical node in the NF-κB inflammatory signaling pathway. Furthermore, recent structural modifications have yielded derivatives with potent antiproliferative effects against melanoma (A375) and breast cancer (MCF-7) cell lines, operating via caspase activation and mitochondrial complex inhibition[4][5].

Structure-Activity Relationship (SAR) Dynamics

Designing a successful 5-ATC therapeutic requires a deep understanding of its structural geometry. The causality behind our synthetic choices relies on three distinct zones of the molecule:

  • The Thiophene Core (The Anchor): As a bioisostere of benzene, the sulfur-containing five-membered ring alters the electronic distribution and molecular geometry[4]. The sulfur atom's lone pairs participate in the aromatic sextet, enhancing lipophilicity and metabolic stability compared to phenyl analogs[1].

  • The 2-Carboxamide Group (The Hinge Binder): This group is non-negotiable for kinase activity. It acts as a bidentate hydrogen bond donor/acceptor. Crystallographic data (e.g., CHK1 complexes) reveals that the carboxamide nitrogen donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide[2].

  • The 5-Amino Group (The Selectivity Vector): The 5-amino position is the primary site for derivatization. Converting this primary amine into a urea (as seen in AZD7762) or a complex amide allows the molecule to project deep into the ribose-binding pocket of the kinase[2]. This specific vectoring is what grants 5-ATC derivatives their exquisite selectivity over off-target kinases like CDK1 or IKKβ[2].

Experimental Workflows: Self-Validating TR-FRET Protocol

When screening highly conjugated, aromatic heterocyclic compounds like thiophenes, standard fluorescence assays often fail due to compound auto-fluorescence. As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for evaluating 5-ATC kinase inhibitors. The time-delay inherent in TR-FRET (typically 50–100 µs) allows the short-lived auto-fluorescence of the thiophene compounds to decay before the signal is measured, ensuring absolute data trustworthiness.

Protocol: High-Throughput TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of novel 5-ATC derivatives against target kinases (e.g., CHK1).

Step 1: Reagent Preparation & Master Mix

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Prepare a 2X Kinase/Substrate mix: 2 nM CHK1 enzyme and 100 nM biotinylated substrate peptide.

  • Causality Check: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

Step 2: Compound Addition & Pre-Incubation

  • Dispense 5-ATC derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well pro-binding microplate using an acoustic dispenser (e.g., Echo).

  • Add the 2X Kinase/Substrate mix and incubate for 30 minutes at room temperature.

  • Causality Check: Pre-incubation is critical. Many 5-ATC ureas are slow-binding inhibitors; omitting this step will artificially inflate the apparent IC50.

Step 3: Reaction Initiation

  • Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase (e.g., 15 µM for CHK1). Incubate for 60 minutes.

Step 4: Quench and Detection (The TR-FRET Step)

  • Add the Detection Mix: 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody (Donor), and 20 nM Streptavidin-Allophycocyanin (Acceptor).

  • Causality Check: EDTA actively chelates Mg2+ , instantaneously halting the ATP-dependent kinase reaction.

Step 5: Readout & Self-Validation

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Delay time: 50 µs.

  • Self-Validating System: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). The assay is only validated and approved for IC50 calculation if Z' > 0.65 .

TR_FRET_Workflow Prep Step 1: Reagent Prep Kinase + 5-ATC Inhibitor Incubate Step 2: Incubation Allow Target Binding Prep->Incubate Tracer Step 3: Add Tracer Fluorescent Probe + Ab Incubate->Tracer Read Step 4: TR-FRET Readout Measure 665/615 nm Ratio Tracer->Read Analyze Step 5: Data Analysis Calculate IC50 Read->Analyze

Caption: TR-FRET assay workflow for screening 5-ATC kinase inhibitors, eliminating auto-fluorescence.

Quantitative Data Presentation

The versatility of the thiophene-2-carboxamide scaffold is best illustrated by the diverse range of biological targets it can successfully inhibit. The table below summarizes key quantitative data for representative derivatives across different therapeutic areas.

Compound / Derivative ClassPrimary TargetBiological Activity (IC50 / EC50)Therapeutic Indication
AZD7762 (Thiophenecarboxamide urea)CHK1 KinaseIC50 = 5 nMOncology (Solid Tumors)[2]
IKK-2 Inhibitor IV IκB kinase-2 (IKK-2)IC50 < 100 nMInflammation / Immunology
TTI-6 (5-(thiophen-2-yl)isoxazole)MCF-7 Cell LineIC50 = 1.91 µMBreast Cancer[5]
MB-D1 (5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide)A375 Cell LineAntiproliferative (Low µM)Melanoma[4]
1,2,4-triazolo-pyrimidine-2-carboxamide PA-PB1 InterfaceIC50 = 1.1 µMInfluenza A Virus[3]

Translational Challenges & Future Perspectives

While the 5-ATC scaffold is highly potent, transitioning these molecules from in vitro hits to in vivo clinical candidates requires rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.

The primary challenge lies in balancing lipophilicity. The addition of bulky, hydrophobic groups at the 5-amino position to increase target residence time can inadvertently push the LogP > 4.0. This increases the risk of rapid hepatic clearance via Cytochrome P450 oxidation of the thiophene ring, as well as off-target hERG channel inhibition (leading to cardiotoxicity). Future scaffold optimization must leverage structure-based drug design (SBDD) to introduce polar surface area (PSA) elements—such as morpholine or piperidine rings—into the solvent-exposed regions of the 5-amino substituents[2][4]. This will ensure the 5-ATC derivatives maintain their exquisite potency while achieving the pharmacokinetic profiles necessary for systemic administration.

References

  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry.[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules (MDPI).[Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry.[Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry (via PMC).[Link]

Sources

Exploratory

The Privileged Aminothiophene Carboxamide Scaffold in Medicinal Chemistry: Structural Rationale, Target Engagement, and Synthetic Workflows

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The aminothiophene-2-carboxamide architecture—encompassing regioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The aminothiophene-2-carboxamide architecture—encompassing regioisomers such as 5-aminothiophene-2-carboxamide and 3-aminothiophene-2-carboxamide—has emerged as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, its role in engaging diverse biological targets (from viral capsids to kinase hinge regions), and the self-validating synthetic workflows required to harness its potential.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind molecular interactions and experimental design, ensuring that every protocol provided acts as a robust, self-validating system for your research and development pipelines.

Structural Rationale & Chemical Space

The utility of the aminothiophene-2-carboxamide scaffold stems from its unique electronic and steric properties. The thiophene ring acts as a classical bioisostere for phenyl rings but offers enhanced lipophilicity and a different electron density distribution due to the sulfur heteroatom.

Crucially, the ortho-relationship between the amino group and the carboxamide group establishes a highly programmable hydrogen-bonding network. This arrangement allows the molecule to adopt a planar conformation via intramolecular hydrogen bonding, or to act as a bidentate hydrogen-bond donor/acceptor when interacting with target proteins.

G Scaffold Aminothiophene-2-carboxamide (Core Scaffold) Hinge Kinase Hinge Region (e.g., Cys99 in IKKβ) Scaffold->Hinge Bidentate H-Bonding (Carboxamide NH2 & C=O) Pocket Hydrophobic Pocket (DFG-in/out conformations) Scaffold->Pocket Van der Waals / π-π (Thiophene Ring) IntraHB Intramolecular H-Bond (Planar Conformation) Scaffold->IntraHB Ortho-Amino Effect

Caption: Logical relationship of aminothiophene-2-carboxamide binding to kinase hinge regions.

Key Therapeutic Applications & Mechanistic Causality

Antiviral Agents: HBV Capsid Assembly Effectors (CAEs)

Chronic Hepatitis B Virus (HBV) infection requires the precise assembly of 120 core protein (Cp) dimers to form the viral capsid. Derivatives such as 5-aminothiophene-2,4-dicarboxamide (ATDC) have been identified as potent Capsid Assembly Effectors (CAEs) .

Mechanistic Causality: ATDC analogues bind to the hydrophobic "HAP pocket" located at the Cp dimer-dimer interface. This binding allosterically modulates the protein, accelerating assembly kinetics and misdirecting polymerization. The phenotypic result is the formation of aberrant, non-infectious capsids, which halts viral replication and depletes the covalently closed circular DNA (cccDNA) reservoir.

G Cp HBV Core Protein (Cp) Dimers (Soluble State) ATDC ATDC Analogue Binding (HAP Pocket Engagement) Cp->ATDC Hydrophobic Interaction Kinetics Accelerated Assembly Kinetics (Allosteric Modulation) ATDC->Kinetics Structural Shift Aberrant Aberrant Capsid Formation (Non-infectious, Empty) Kinetics->Aberrant Misdirected Polymerization Clearance Inhibition of Viral Replication (cccDNA Depletion) Aberrant->Clearance Phenotypic Outcome

Caption: Mechanism of action for ATDC analogues as HBV capsid assembly effectors.

Kinase Inhibition: IKKβ and VEGFR-2

The scaffold is a privileged precursor for kinase inhibitors. For instance, SC-514 (5-(Thien-3-yl)-3-aminothiophene-2-carboxamide) is a selective, ATP-competitive inhibitor of IKKβ, effectively reversing NF-κB-dependent inflammatory transcription . Furthermore, ortho-amino thiophene carboxamide derivatives have been engineered as dual VEGFR-2 and mitotic inhibitors, showing potent cytotoxicity against hepatocellular carcinoma cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase [[AbdElhameid et al.[1]]]([Link]).

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the following table summarizes the quantitative efficacy of key aminothiophene carboxamide derivatives across distinct biological targets.

Compound / DerivativeTargetActivityMechanism of ActionReference
ATDC Analogue (19o) HBV Core Protein (Cp)EC50 = 0.11 µMCapsid Assembly Effector (Allosteric)[[Tang et al.[2]]]([Link])
SC-514 IKKβ KinaseIC50 = 11.2 µMATP-Competitive Hinge Binder
Ortho-amino derivative 5 VEGFR-2IC50 = 0.59 µMDual VEGFR-2 & Mitotic Inhibitor
Thieno[3,2-d]pyrimidine Broad KinasesCore ScaffoldPrecursor for 7-aryl kinase libraries

Experimental Workflows & Self-Validating Protocols

Synthesis of the Thieno[3,2-d]pyrimidine Core

The 3-aminothiophene-2-carboxamide regioisomer is the foundational building block for synthesizing thieno[3,2-d]pyrimidines—a highly sought-after scaffold for kinase libraries .

G Reagents Dithiane Diol + Cyanoacetamide Gewald Modified Gewald (Morpholine, EtOH, 80°C) Reagents->Gewald Intermediate 3-Aminothiophene- 2-carboxamide Gewald->Intermediate Knoevenagel & Cyclization Cyclization Formamide Cyclization (150°C, 12h) Intermediate->Cyclization Purified Intermediate Product Thieno[3,2-d]pyrimidin- 4(3H)-one Core Cyclization->Product Dehydration

Caption: Step-by-step synthetic workflow for thienopyrimidine core generation.

Step-by-Step Methodology:

  • Core Assembly (Modified Gewald Reaction):

    • Procedure: Suspend 2,5-dihydroxy-1,4-dithiane (1.0 eq) and cyanoacetamide (2.0 eq) in absolute ethanol. Add morpholine (1.5 eq) dropwise. Reflux at 80°C for 4 hours.

    • Causality: 2,5-dihydroxy-1,4-dithiane dissociates in situ into mercaptoacetaldehyde. Morpholine acts as a base to deprotonate the active methylene of cyanoacetamide, driving a Knoevenagel condensation. The free thiol then attacks the nitrile, yielding the cyclized 3-aminothiophene-2-carboxamide.

  • Pyrimidine Annulation:

    • Procedure: Dissolve the purified 3-aminothiophene-2-carboxamide in excess formamide (acts as both solvent and C-1 synthon). Heat the reaction mixture to 150°C for 12 hours. Cool to room temperature and pour into ice water to precipitate the product.

    • Causality: The high temperature is thermodynamically required to overcome the activation energy barrier for the initial nucleophilic attack of the thiophene amino group onto the formamide carbonyl, which is followed by intramolecular cyclization and dehydration.

  • Validation & QC Gate (Self-Validating System):

    • LC-MS: Confirm the [M+H]+ peak corresponding to the loss of H₂O.

    • ¹H NMR (DMSO-d6): The reaction is deemed successful only if the broad primary amine signals (~6.5 ppm) disappear, replaced by a sharp, highly deshielded singlet at ~8.1 ppm corresponding to the newly formed pyrimidine C2 proton.

Thermal Shift Assay (TSA) for Target Engagement (HBV Cp)

To validate the binding of synthesized ATDC analogues to the HBV core protein, a TSA is employed.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction mix containing 10 µM assembly-competent HBV Cp149 protein, 5X SYPRO Orange dye, and 20 µM of the test compound in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Thermal Ramping: Load the plate into a qPCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/min, continuously monitoring fluorescence in the ROX channel.

  • Causality: As thermal energy unfolds the Cp149 protein, its hydrophobic core is exposed. SYPRO Orange, which is quenched in aqueous environments, binds to these hydrophobic regions and fluoresces. A compound that successfully binds to the HAP pocket stabilizes the dimer-dimer interface, requiring higher thermal energy to unfold the protein, thereby shifting the melting temperature (Tm) to the right.

  • Validation & QC Gate (Self-Validating System):

    • Internal Control: The DMSO vehicle control must yield a baseline Tm of ~60°C.

    • Hit Confirmation: A compound is validated as a true binder only if the ΔTm is > 2.0°C and the first derivative of the melt curve retains a single, clean inflection point. Multiple peaks indicate compound-induced non-specific protein aggregation, invalidating the hit.

References

  • Tang, J., Huber, A. D., Pineda, D. L., et al. "5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors." European Journal of Medicinal Chemistry, 164, 179-192 (2019).

  • Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. "Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library." Journal of Combinatorial Chemistry, 9(3), 461-468 (2007).

  • AbdElhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472-1493 (2018).

  • SinoBiological. "Kinase Inhibitors: SC-514 (5-(Thien-3-yl)-3-aminothiophene-2-carboxamide)." Product Data Sheet.

Sources

Foundational

An In-Depth Technical Guide to 5-Aminothiophene-2-carboxamide (CAS 35865-92-2) for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of the Aminothiophene Carboxamide Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of the Aminothiophene Carboxamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] This has led to the incorporation of thiophene moieties into numerous FDA-approved drugs.[1] Within this class of compounds, 5-Aminothiophene-2-carboxamide (CAS 35865-92-2) has emerged as a versatile building block for the synthesis of a wide array of biologically active molecules. Its strategic placement of an amino group and a carboxamide moiety on the thiophene core provides reactive handles for further chemical modifications, making it a valuable starting material in drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical intermediate, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Aminothiophene-2-carboxamide is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

PropertyValueSource
CAS Number 35865-92-2
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Appearance Powder or crystals
Storage Keep in dark place, inert atmosphere, 2-8°C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, typically as doublets with a coupling constant characteristic of their ortho relationship. The protons of the amino and carboxamide groups will likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbons of the thiophene ring and the carboxamide group. The chemical shifts will be indicative of their electronic environment, with the carbons attached to the heteroatoms (sulfur and nitrogen) and the carbonyl carbon showing characteristic downfield shifts.[4][5]

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by strong N-H stretching vibrations from the amino and amide groups in the region of 3200-3500 cm⁻¹. A prominent C=O stretching band for the amide carbonyl will be observed around 1640-1680 cm⁻¹. The spectrum will also show C-H and C=C stretching vibrations from the thiophene ring.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (142.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the thiophene ring.

Synthesis of 5-Aminothiophene-2-carboxamide: A Strategic Approach

The most logical and commonly employed synthetic route to 5-Aminothiophene-2-carboxamide involves the reduction of its nitro precursor, 5-nitrothiophene-2-carboxamide. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.

Workflow for the Synthesis of 5-Aminothiophene-2-carboxamide

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification start Thiophene-2-carboxamide step1 Nitrating Agent (e.g., HNO₃/H₂SO₄) start->step1 Reaction product1 5-Nitrothiophene-2-carboxamide step1->product1 Yields step2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) product1->step2 Input product2 5-Aminothiophene-2-carboxamide step2->product2 Final Product purification Crystallization or Chromatography product2->purification

Caption: Synthetic pathway for 5-Aminothiophene-2-carboxamide.

Step-by-Step Methodology: Reduction of 5-Nitrothiophene-2-carboxamide

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds.[7]

  • Dissolution: Dissolve 5-nitrothiophene-2-carboxamide in a suitable solvent, such as ethanol or ethyl acetate.

  • Addition of Reducing Agent:

    • Method A (Tin(II) Chloride): Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution, followed by the slow addition of concentrated hydrochloric acid.

    • Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Reaction:

    • Method A: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Method B: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Work-up:

    • Method A: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting tin salts are typically removed by filtration. The aqueous layer is then extracted with an organic solvent.

    • Method B: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude 5-Aminothiophene-2-carboxamide can then be purified by recrystallization or column chromatography to yield the final product.

Causality Behind Experimental Choices:

  • The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups. Tin(II) chloride is a robust and inexpensive option suitable for many applications. Catalytic hydrogenation is often cleaner and proceeds under milder conditions but requires specialized equipment.

  • The solvent choice is critical for both solubility of the starting material and compatibility with the chosen reducing agent.

  • The work-up procedure is designed to remove the excess reducing agent and byproducts, leading to a clean crude product for purification.

Applications in Drug Discovery and Medicinal Chemistry

5-Aminothiophene-2-carboxamide serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxamide can be hydrolyzed or modified. This versatility has been exploited in the development of several classes of therapeutic agents.

1. Kinase Inhibitors:

A significant application of the aminothiophene carboxamide scaffold is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 5-Aminothiophene-2-carboxamide have been investigated as inhibitors of various kinases. For instance, thiophene carboxamide derivatives have shown potent inhibitory activity against Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[1] The general structure of these inhibitors often involves the acylation of the 5-amino group with a moiety that can interact with the ATP-binding site of the kinase.

Workflow for the Synthesis of Kinase Inhibitors

G start 5-Aminothiophene-2-carboxamide coupling Coupling Agent (e.g., HATU, EDCI) or Base start->coupling reagent Carboxylic Acid or Acyl Chloride reagent->coupling product Thiophene-based Kinase Inhibitor coupling->product

Caption: General scheme for synthesizing kinase inhibitors.

2. Anticancer Agents:

The thiophene carboxamide scaffold is a common feature in many compounds with demonstrated anticancer activity.[2][8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[9] The 5-amino group of 5-Aminothiophene-2-carboxamide provides a convenient point for the introduction of pharmacophores that can enhance the anticancer potency and selectivity of the resulting molecules.

3. Antimicrobial Agents:

Thiophene derivatives have a long history of investigation for their antimicrobial properties. The incorporation of the aminothiophene carboxamide moiety into larger molecular structures can lead to compounds with significant activity against a range of bacteria and fungi. The specific substitutions on the amino and carboxamide groups can be tailored to optimize the antimicrobial spectrum and potency.

Future Perspectives

5-Aminothiophene-2-carboxamide is a molecule with considerable untapped potential in drug discovery. Its utility as a versatile building block, combined with the proven biological activity of the thiophene carboxamide scaffold, suggests that we will continue to see its application in the development of novel therapeutics. Future research will likely focus on:

  • Diversity-Oriented Synthesis: Utilizing 5-Aminothiophene-2-carboxamide as a starting point for the creation of large and diverse compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: Employing the aminothiophene carboxamide core as a fragment for the design of inhibitors against new biological targets.

  • Development of Covalent Inhibitors: The nucleophilic amino group could be exploited for the design of targeted covalent inhibitors, a strategy that has gained significant traction in recent years.

References

  • Abedinifar, F., Babazadeh, E., Biglar, M., & Mahdavi, M. (n.d.). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. ResearchGate. Retrieved from [Link]

  • Mioc, A., et al. (2025).
  • Kumah, R. T., Vijayan, P., & Ojwach, S. O. (n.d.). Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. The Royal Society of Chemistry.
  • Metwally, M. A., et al. (2023).
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.
  • (n.d.). Thioamide N–C(S)
  • (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar.
  • (2025).
  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal.
  • (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • MilliporeSigma. (n.d.). 5-Aminothiophene-2-carboxamide. Retrieved from [Link]

  • (n.d.). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.
  • Ghodsinia, S. E., et al. (n.d.). Figure S123. FTIR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide (22).
  • (n.d.).
  • Haidle, A. M., et al. (2014).
  • Ding, J., et al. (2023).
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • InstaNANO. (n.d.).
  • (n.d.).
  • Fluorochem. (n.d.). 3-AMINO-5-BROMOTHIOPHENE-2-CARBOXAMIDE (CAS 494833-79-3).
  • (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE.
  • (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 3-Aminothiophene-2-carboxamide.
  • (n.d.). Green methodologies for the synthesis of 2-aminothiophene.
  • (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.

Sources

Exploratory

The Gewald Reaction: A Comprehensive Technical Guide to 5-Aminothiophene-2-carboxamide and its Analogs for Drug Discovery

Abstract The Gewald reaction, a cornerstone of heterocyclic chemistry, stands as a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This technical guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Gewald reaction, a cornerstone of heterocyclic chemistry, stands as a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of 5-aminothiophene-2-carboxamides and their analogs, a class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, comprehensive experimental protocols, and an analysis of the impact of various catalysts and conditions on reaction outcomes. The significance of the resulting thiophene scaffolds in medicinal chemistry is also elucidated, providing a rationale for their continued exploration in the quest for novel therapeutics.

Introduction to the Gewald Reaction: A Gateway to Privileged Scaffolds

First reported by Karl Gewald in the 1960s, the Gewald reaction is a one-pot synthesis that efficiently constructs the 2-aminothiophene ring system from readily available starting materials.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as a cyanoacetamide, in the presence of elemental sulfur and a basic catalyst.[3] The operational simplicity and the ability to introduce multiple points of diversity in a single step have cemented the Gewald reaction's status as a favored tool in synthetic and medicinal chemistry.[4][5]

The 2-aminothiophene core is considered a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[6][7][8] The ability to readily synthesize a library of substituted 2-aminothiophenes makes the Gewald reaction an invaluable asset in the generation of novel chemical entities for high-throughput screening and lead optimization.

The Reaction Mechanism: A Stepwise Journey to Aromaticity

The mechanism of the Gewald reaction is a well-established sequence of three key transformations, commencing with a Knoevenagel condensation.[9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (e.g., cyanoacetamide). The base abstracts an acidic proton from the α-carbon of the nitrile, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile. The exact nature of the sulfurating agent is complex and can involve polysulfides formed from elemental sulfur under basic conditions. The nucleophilic sulfur species attacks the β-carbon of the unsaturated system.

  • Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the nucleophilic nitrogen of the amino group (or a precursor) attacks the nitrile carbon. This is followed by a tautomerization to afford the final, stable, and aromatic 2-aminothiophene ring system.

Gewald_Mechanism Reactants Ketone/Aldehyde + Cyanoacetamide + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel Catalyst Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Product 2-Aminothiophene-3-carboxamide Tautomerization->Product Experimental_Workflow Start Start: Assemble Reactants (Ketone/Aldehyde, Cyanoacetamide, Sulfur) Solvent_Catalyst Add Solvent (Ethanol/DMF) and Base (Morpholine/Et3N) Start->Solvent_Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Work-up: Pour into Ice-Water Monitoring->Workup Reaction Complete Filtration Collect Product by Filtration Workup->Filtration Purification Purify by Recrystallization Filtration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: 5-Substituted-2-aminothiophene-3-carboxamide Characterization->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 5-Aminothiophene-2-carboxamide via a Modified Gewald Reaction Sequence

Introduction & Regiochemical Rationale 5-Aminothiophene-2-carboxamide () is a privileged heterocyclic building block widely utilized in the development of kinase inhibitors and allosteric modulators. Synthesizing this sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regiochemical Rationale

5-Aminothiophene-2-carboxamide () is a privileged heterocyclic building block widely utilized in the development of kinase inhibitors and allosteric modulators. Synthesizing this specific regioisomer presents a unique chemical challenge.

The classical is a highly versatile multicomponent reaction (MCR) used to synthesize 2-aminothiophenes. However, the inherent mechanism of the Gewald reaction dictates that the electron-withdrawing group (EWG) of the active methylene component strictly localizes to the C3 position of the resulting thiophene ring. Because the target molecule, 5-aminothiophene-2-carboxamide (IUPAC nomenclature prioritizes the carboxamide at C2, placing the amino group at C5), lacks any substituent at the C3 and C4 positions, a direct one-pot Gewald synthesis is chemically impossible.

To bypass this regiochemical limitation, we have designed a self-validating, three-step synthetic system. By utilizing functionally substituted enamines as aldehyde equivalents (), we can direct the carboxamide group to the C5 position. A sacrificial ester group is installed at C3 using ethyl cyanoacetate, which is subsequently removed via saponification and thermal decarboxylation.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on 3-(dimethylamino)acrylamide acting as a stable, masked equivalent of the highly unstable 3-oxopropanamide. The Knoevenagel condensation between the enamine and ethyl cyanoacetate eliminates dimethylamine, forming an α,β -unsaturated nitrile. Subsequent thiolation by elemental sulfur and intramolecular cyclization yields the fully aromatized thiophene core ().

Workflow Start 3-(Dimethylamino)acrylamide + Ethyl Cyanoacetate + S8 Step1 Gewald Reaction (Morpholine, EtOH, 60°C) Start->Step1 Int1 Ethyl 2-amino-5-carboxamidothiophene -3-carboxylate Step1->Int1 Step2 Saponification (NaOH, MeOH/H2O, Reflux) Int1->Step2 Int2 2-Amino-5-carboxamidothiophene -3-carboxylic acid Step2->Int2 Step3 Thermal Decarboxylation (Quinoline, Cu powder, 150°C) Int2->Step3 Product 5-Aminothiophene-2-carboxamide (Target Compound) Step3->Product

Synthetic workflow for 5-Aminothiophene-2-carboxamide via a modified Gewald sequence.

Mechanism A Enamine & Cyanoacetate B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile B->C D Sulfur Addition (Thiolation) C->D E Sulfanyl Intermediate D->E F Intramolecular Cyclization E->F G Thiophene Core F->G

Mechanistic pathway of the Gewald reaction forming the 2-aminothiophene core.

Experimental Protocols

Step 1: Gewald Synthesis of Ethyl 2-amino-5-carboxamidothiophene-3-carboxylate
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add 3-(dimethylamino)acrylamide (1.14 g, 10.0 mmol), ethyl cyanoacetate (1.19 g, 10.5 mmol), and elemental sulfur ( S8​ , 0.34 g, 10.5 mmol) into 50 mL of absolute ethanol.

  • Catalysis: Add morpholine (0.87 g, 10.0 mmol) dropwise to the suspension.

    • Causality: Morpholine ( pKa​≈8.3 ) is specifically chosen over stronger bases like DBU. It provides sufficient basicity to deprotonate the active methylene of ethyl cyanoacetate without triggering unwanted aldol self-condensation or premature hydrolysis of the enamine.

  • Reaction: Heat the mixture to 60 °C and stir for 3 hours. The elemental sulfur will gradually dissolve as thiolation proceeds.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold ethanol (2 × 10 mL), and dry under vacuum to yield the intermediate.

Step 2: Saponification to 2-Amino-5-carboxamidothiophene-3-carboxylic acid
  • Suspension: Suspend the ester intermediate (1.28 g, 5.0 mmol) in 20 mL of methanol.

  • Hydrolysis: Add 2M aqueous NaOH (7.5 mL, 15.0 mmol).

    • Causality: A 3.0 molar equivalent of NaOH ensures rapid and complete cleavage of the ethyl ester. The primary carboxamide at C5 is sterically and electronically more stable and resists hydrolysis under these controlled timeframes.

  • Reaction: Reflux the mixture for 2 hours until TLC indicates complete consumption of the starting material.

  • Precipitation: Cool the solution to room temperature and carefully acidify with 1M HCl to pH 3.

    • Causality: Lowering the pH protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the free carboxylic acid to precipitate cleanly.

  • Isolation: Filter the solid, wash with distilled water, and dry thoroughly.

Step 3: Thermal Decarboxylation to 5-Aminothiophene-2-carboxamide
  • Setup: In a 50 mL Schlenk flask, suspend the carboxylic acid (0.56 g, 3.0 mmol) in 10 mL of anhydrous quinoline.

  • Catalysis: Add fine copper powder (19 mg, 0.3 mmol, 10 mol%).

    • Causality: Quinoline acts as a high-boiling, basic solvent that stabilizes the transition state. Copper coordinates directly with the carboxylate group, significantly lowering the activation energy required for the extrusion of CO2​ gas.

  • Reaction: Heat the mixture to 150 °C under an argon atmosphere for 2 hours.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash with 1M HCl (3 × 20 mL) to extract the quinoline into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure target compound.

Quantitative Data & Optimization

The following tables summarize the optimization parameters established during protocol validation.

Table 1: Optimization of the Gewald Reaction (Step 1)

Base (1.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation
TriethylamineEtOH60445Sluggish Knoevenagel condensation
Morpholine EtOH 60 3 82 Optimal conversion and purity
DBUDMF80130Extensive decomposition/tarring
PiperidineEtOH60375Minor side-product formation

Table 2: Optimization of Thermal Decarboxylation (Step 3)

CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Impact
NoneDMF12012<10Insufficient thermal energy
Cu powder Quinoline 150 2 78 Efficient CO2​ extrusion
Ag2​CO3​ DMSO120455Moderate conversion, difficult workup

Analytical Characterization Standards

For quality control and verification of the final 5-aminothiophene-2-carboxamide, expect the following analytical parameters:

  • LC-MS (ESI+): m/z calculated for C5​H6​N2​OS [M+H]+ 143.03; found 143.0.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.25 (br s, 2H, CONH2​ ), 7.18 (d, J=4.0 Hz, 1H, Ar-H), 6.50 (br s, 2H, NH2​ ), 5.95 (d, J=4.0 Hz, 1H, Ar-H). The presence of exactly two doublet aromatic protons confirms the successful removal of the C3 substituent.

References

  • Gewald Reaction Organic Chemistry Portal URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Arkivoc / Semantic Scholar URL:[Link]

  • Functionally substituted enamines as aldehyde equivalents in Gewald reactions Arkivoc URL:[Link]

Application

Application Note: Advanced Diazotization and Azo Coupling Protocols for 5-Aminothiophene-2-carboxamide

Executive Summary & Mechanistic Overview Heterocyclic azo dyes, particularly those derived from 2-aminothiophenes, are highly valued in modern dye chemistry and pharmaceutical development. Compared to their benzenoid ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Heterocyclic azo dyes, particularly those derived from 2-aminothiophenes, are highly valued in modern dye chemistry and pharmaceutical development. Compared to their benzenoid analogs, thiophene-based azo dyes exhibit significant bathochromic shifts, superior tinctorial strength, and excellent brightness[1].

5-Aminothiophene-2-carboxamide serves as a highly versatile diazo component. The electron-withdrawing carboxamide group at the 2-position critically modulates the electron density of the thiophene ring. This structural feature enhances the electrophilicity of the resulting diazonium ion and stabilizes it against premature decomposition, allowing for a more controlled coupling reaction across a variety of nucleophilic scaffolds[2].

Causality and Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that protocols are not merely a sequence of steps, but a carefully balanced thermodynamic and kinetic system. The diazotization of thiophenes requires a departure from standard aniline protocols due to the unique electronic properties of the heteroaromatic ring.

  • The Challenge with Thiophenes: Unlike standard anilines, 2-aminothiophenes are highly electron-rich and notoriously susceptible to oxidation, ring-opening, and self-polymerization when exposed to standard aqueous hydrochloric acid and sodium nitrite mixtures[1].

  • The Nitrosyl Sulfuric Acid (NSA) Imperative: To circumvent oxidative degradation, diazotization must be performed under highly acidic, non-aqueous conditions. Utilizing Nitrosyl Sulfuric Acid (NSA) in a solvent mixture of acetic and propionic acids drastically suppresses the nucleophilicity of the unreacted amine, effectively preventing self-coupling and stabilizing the fragile diazonium intermediate[1].

  • pH-Driven Electrophilic Aromatic Substitution: The azo coupling phase is highly pH-dependent. The diazonium ion is a relatively weak electrophile; therefore, the coupling component must be highly activated. For amine couplers, a weakly acidic medium (pH 4–5) ensures the amine lone pair remains available without converting the diazonium ion into an unreactive diazohydroxide. For phenolic couplers, a weakly alkaline medium (pH 9–10) deprotonates the hydroxyl group, forming a strongly activating phenoxide ion[3].

Process Visualization

G A 5-Aminothiophene-2-carboxamide C Thiophene Diazonium Salt A->C Diazotization B Nitrosyl Sulfuric Acid (NSA) (-5 to 0 °C) B->C D Starch-Iodide Test & Sulfamic Acid Quench C->D QC Validation F Electrophilic Aromatic Substitution D->F Verified Diazo E Coupling Component (e.g., N,N-Diethylaniline) E->F G Azo Dye Isolation F->G Precipitation

Workflow for the diazotization and azo coupling of 5-aminothiophene-2-carboxamide.

Step-by-Step Methodology: A Self-Validating Protocol

Materials & Reagents
  • Diazo Precursor: 5-Aminothiophene-2-carboxamide (10 mmol, 1.42 g)

  • Nitrosating Agent: Nitrosyl sulfuric acid (NSA, 40% w/w in sulfuric acid)

  • Solvent System: Acetic acid : Propionic acid (85:15 v/v)

  • Quenching Agent: Sulfamic acid (solid)

  • Validation Tool: Starch-iodide indicator paper

Phase A: Diazotization
  • Preparation of the Amine Solution: Suspend 10 mmol of 5-Aminothiophene-2-carboxamide in 15 mL of the acetic/propionic acid mixture. Cool the suspension to 0–5 °C using an ice-salt bath.

    • Causality: The specific 85:15 acid mixture acts as an excellent solvent for the thiophene while depressing the freezing point, preventing the solution from crystallizing at sub-zero temperatures.

  • Addition of NSA: Dropwise add 11 mmol of Nitrosyl Sulfuric Acid over 30 minutes. Critical: Maintain the internal temperature strictly below 5 °C.

    • Causality: Exothermic decomposition of the heterocyclic diazonium salt occurs rapidly at elevated temperatures, leading to irreversible nitrogen gas evolution and yield loss[3].

  • Maturation: Stir the reaction mixture for 2 hours at 0–5 °C to ensure complete conversion to the diazonium salt.

  • Self-Validating Quality Control (Quenching): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Add sulfamic acid (0.2 g increments) until the starch-iodide test is negative.

    • Causality: This self-validating step is non-negotiable. Unreacted nitrous acid will rapidly nitrosate electron-rich coupling components during the next phase, leading to tarry byproducts and severely degraded dye purity[3].

Phase B: Azo Coupling (Example using N,N-Diethylaniline)
  • Coupler Preparation: Dissolve 10 mmol of N,N-Diethylaniline in 10 mL of glacial acetic acid. Cool the solution to 0–5 °C.

  • Coupling Reaction: Slowly transfer the cold, validated diazonium salt solution into the coupler solution under vigorous mechanical stirring.

  • pH Adjustment: Slowly add a saturated solution of sodium acetate to bring the reaction pH to 4.0–5.0.

    • Causality: Sodium acetate acts as a buffer. It neutralizes the strong mineral acids introduced from the NSA, raising the pH to the optimal window where the amine coupler is sufficiently nucleophilic[2].

  • Isolation: Stir the mixture for an additional 2 hours at room temperature to drive the reaction to completion. Pour the dark mixture into 150 mL of crushed ice and water. Filter the precipitated azo dye under vacuum, wash extensively with cold deionized water, and dry in a vacuum desiccator.

Quantitative Data & Expected Outcomes

The properties of the synthesized azo dyes depend heavily on the chosen coupling component. Below is a summarized data table of expected quantitative parameters for dyes derived from 2-aminothiophenes[4].

Coupling ComponentOptimal Coupling pH λmax​ (nm)Molar Extinction ( ϵ )Typical Yield (%)
N,N-Diethylaniline 4.0 – 5.0540 – 560~4.2 x 10⁴ L·mol⁻¹·cm⁻¹75 – 85
2-Naphthol 9.0 – 10.0515 – 530~3.8 x 10⁴ L·mol⁻¹·cm⁻¹70 – 80
N-Ethyl-N-(2-hydroxyethyl)aniline 4.0 – 5.0550 – 570~4.5 x 10⁴ L·mol⁻¹·cm⁻¹78 – 88

Note: The high molar extinction coefficients ( ϵ>3.0×104 ) confirm the superior tinctorial strength characteristic of thiophene-bridged donor- π -acceptor systems[4].

References

  • Scientific & Academic Publishing (sapub.org)
  • National Center for Biotechnology Information (PMC)
  • Properties and Evaluation of Azo Acid Dyes Based From 2-Aminothiophene on Chrome Tanned Leather and Nylon 6,6 Substrate ChemClass Journal URL
  • A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling Benchchem URL

Sources

Method

Application Note: Cyclocondensation Strategies for 5-Aminothiophene-2-carboxamide in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, regioselective annulation, and validated experimental protocols for synthesizing [2,3-b]-fus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, regioselective annulation, and validated experimental protocols for synthesizing [2,3-b]-fused thienopyridines and thienopyrroles.

Introduction & Structural Rationale

The thiophene core is a well-established bioisostere of the benzene ring, offering unique spatial arrangements and altered electronic properties that significantly impact biological activity and metabolic stability[1]. Among substituted thiophenes, 5-aminothiophene-2-carboxamide is an exceptionally versatile, bifunctional building block.

While simple 2-aminothiophenes are often prone to oxidative degradation, the presence of the electron-withdrawing 2-carboxamide group in this scaffold stabilizes the electron-rich thiophene ring[2]. Furthermore, the carboxamide moiety frequently serves as a critical hydrogen-bond donor/acceptor in medicinal chemistry, notably in the design of kinase hinge-binders and Hepatitis B virus (HBV) capsid assembly modulators[3].

Regiochemistry of Annulation

The reactivity of 5-aminothiophene-2-carboxamide is governed by a strong "push-pull" electronic system. The 5-amino group exerts a strong positive mesomeric (+M) effect, which highly activates the adjacent C4 position toward electrophilic aromatic substitution. Because the C4 position is unsubstituted, bis-electrophiles can sequentially react with the 5-amino group and the C4 carbon.

In IUPAC nomenclature, fusion across the C4–C5 bond of the original thiophene ring (where the amino group at C5 becomes the heteroatom of the new fused ring) generates a thieno[2,3-b] heterocyclic core[4]. Consequently, the original 2-carboxamide group is perfectly positioned at the C2 position of the resulting fused system.

Mechanistic Causality (E-E-A-T)

Understanding the causality behind the reaction conditions is critical for optimizing these cyclocondensations:

  • Pathway A (Thieno[2,3-b]pyridines): Reaction with 1,3-dicarbonyls (e.g., acetylacetone) proceeds via a Combes-type cyclocondensation. The primary amine first attacks the most electrophilic carbonyl to form an enamine intermediate. Acid catalysis (e.g., p-TsOH) is required to activate the second carbonyl, facilitating intramolecular electrophilic attack by the C4 carbon. Continuous removal of water drives the aromatization of the pyridine ring[4].

  • Pathway B (Thieno[2,3-b]pyrroles): Reaction with α -haloketones (e.g., phenacyl bromide) begins with the kinetic N-alkylation of the 5-amino group. A mild base (NaHCO 3​ ) is essential to neutralize the generated HBr without hydrolyzing the C2-carboxamide. The intermediate then undergoes spontaneous, thermally-driven cyclodehydration onto the C4 position to form the pyrrole ring[5].

Reaction Visualization

Cyclocondensation SM 5-Aminothiophene- 2-carboxamide Inter1 Enamine Intermediate SM->Inter1 1,3-Dicarbonyls (H+ Catalyst) Inter2 N-Alkylated Intermediate SM->Inter2 α-Haloketones (Base Catalyst) Prod1 Thieno[2,3-b]pyridine- 2-carboxamide Inter1->Prod1 C4-Cyclization & Dehydration Prod2 Thieno[2,3-b]pyrrole- 2-carboxamide Inter2->Prod2 C4-Cyclization & Dehydration

Divergent cyclocondensation pathways of 5-aminothiophene-2-carboxamide to fused heterocycles.

Quantitative Data Summary

The following table summarizes optimized parameters for the divergent synthesis of fused scaffolds from 5-aminothiophene-2-carboxamide.

Target ScaffoldReagent (Bis-electrophile)Catalyst / BaseSolventTemp (°C)Typical Yield
Thieno[2,3-b]pyridine Acetylacetonep-TsOH (0.1 eq)Toluene110 (Reflux)75–85%
Thieno[2,3-b]pyridine Ethyl acetoacetateGlacial AcOHEthanol78 (Reflux)70–80%
Thieno[2,3-b]pyrrole Phenacyl bromideNaHCO 3​ (1.5 eq)Ethanol78 (Reflux)65–75%
Thieno[2,3-b]pyrrole ChloroacetoneK 2​ CO 3​ (1.5 eq)DMF9060–70%

Detailed Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethylthieno[2,3-b]pyridine-2-carboxamide

This protocol utilizes azeotropic distillation to drive the thermodynamically controlled cyclodehydration.

Reagents:

  • 5-Aminothiophene-2-carboxamide: 1.42 g (10.0 mmol, 1.0 eq)

  • Acetylacetone: 1.20 g (12.0 mmol, 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 190 mg (1.0 mmol, 0.1 eq)

  • Anhydrous Toluene: 50 mL

Step-by-Step Methodology:

  • Reaction Assembly: Charge a 100 mL round-bottom flask with 5-aminothiophene-2-carboxamide, acetylacetone, and toluene. Add the p-TsOH catalyst.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and fit it with a reflux condenser.

  • Cyclocondensation: Heat the mixture to a vigorous reflux (110 °C). Maintain reflux for 6–8 hours. Self-Validation Check: The reaction is complete when water ceases to collect in the Dean-Stark trap and TLC (Silica, 1:1 Hexane/EtOAc) shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure thieno[2,3-b]pyridine derivative.

Protocol B: Synthesis of 5-Phenylthieno[2,3-b]pyrrole-2-carboxamide

This protocol utilizes a mild base to facilitate kinetic N-alkylation while preserving the carboxamide functionality.

Reagents:

  • 5-Aminothiophene-2-carboxamide: 1.42 g (10.0 mmol, 1.0 eq)

  • Phenacyl bromide (2-Bromoacetophenone): 2.19 g (11.0 mmol, 1.1 eq)

  • Sodium bicarbonate (NaHCO 3​ ): 1.26 g (15.0 mmol, 1.5 eq)

  • Absolute Ethanol: 40 mL

Step-by-Step Methodology:

  • Suspension: In a 100 mL round-bottom flask, suspend 5-aminothiophene-2-carboxamide and NaHCO 3​ in absolute ethanol.

  • Electrophile Addition: Add phenacyl bromide portion-wise over 10 minutes at room temperature to prevent localized overheating.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C for 12 hours. The mild base neutralizes the evolving HBr, allowing the electron-rich C4 position to attack the newly formed ketone intermediate.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice water.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 60:40 Hexane/EtOAc).

Analytical Validation Strategy

To confirm successful cyclocondensation and regiochemistry, 1 H-NMR spectroscopy is the primary self-validating tool.

  • Starting Material: Exhibits two distinct thiophene protons (C3-H and C4-H) appearing as doublets ( J≈4.0 Hz) in the aromatic region.

  • Fused Product: The cyclization consumes the C4 position. Consequently, the C4-H signal disappears, and the remaining C3-H proton collapses into a distinct singlet (typically shifted downfield due to the newly fused aromatic system), unequivocally confirming the [2,3-b] regiochemistry.

References

  • NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION. clockss.org. 4

  • A Tale of Two Scaffolds: 5-Aminothiophene-3-carboxylic Acid vs. Anthranilic Acid in the Synthesis of Bioactive Heterocycles. benchchem.com.1

  • Green methodologies for the synthesis of 2-aminothiophene. nih.gov. 2

  • Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches. mdpi.com. 3

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. tandfonline.com. 5

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Aminothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context Schiff bases, compounds containing an azomethine or imine (-C=N-) functional group, represent a critical class of organi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Schiff bases, compounds containing an azomethine or imine (-C=N-) functional group, represent a critical class of organic intermediates. Their synthetic flexibility and the diverse biological activities of their derivatives make them a cornerstone in medicinal chemistry and materials science.[1] The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[2]

The condensation of 5-aminothiophene-2-carboxamide with various aldehydes and ketones yields a unique class of Schiff bases. These molecules synergistically combine the structural features of the thiophene core, a carboxamide group capable of hydrogen bonding, and a variable substituent introduced via the carbonyl compound. This tripartite structure offers a versatile scaffold for developing novel therapeutic agents, with reported activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3]

This document provides a comprehensive guide to the synthesis of these target compounds, detailing not just the procedural steps but also the underlying chemical principles that govern the reaction, ensuring a robust and reproducible methodology.

Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule.[4]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 5-aminothiophene-2-carboxamide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.[4]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base. This dehydration step is the rate-determining step and is typically catalyzed by a mild acid.[4][5]

The reaction is reversible, and its success hinges on effectively shifting the equilibrium towards the product. This is usually achieved by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by the precipitation of the Schiff base product from the reaction solvent.[5]

The Role of Catalysis

While the reaction can proceed with simple heating, it is almost always catalyzed to improve reaction rates and yields.

  • Acid Catalysis: A small amount of a protic acid (e.g., glacial acetic acid, a few drops of concentrated sulfuric acid) is commonly added. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.[4] It is crucial to maintain a mildly acidic pH; excessive acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[4][5]

General Synthetic Workflow

The overall process for preparing and validating Schiff bases from 5-aminothiophene-2-carboxamide is a systematic workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_char Characterization s1 Combine Amine & Aldehyde in Solvent s2 Add Acid Catalyst s1->s2 s3 Heat to Reflux (2-5 hours) s2->s3 s4 Monitor by TLC s3->s4 w1 Cool to Room Temp. (Induce Precipitation) s4->w1 Reaction Complete w2 Vacuum Filtration w1->w2 w3 Wash with Cold Solvent w2->w3 w4 Recrystallization w3->w4 w5 Dry Product w4->w5 c1 FT-IR Spectroscopy w5->c1 Pure Solid c2 NMR (¹H, ¹³C) Spectroscopy c1->c2 c3 Mass Spectrometry c2->c3 c4 Melting Point Analysis c3->c4

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of a Schiff base from 5-aminothiophene-2-carboxamide and a representative aromatic aldehyde.

Materials & Reagents:

  • 5-Aminothiophene-2-carboxamide

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (or concentrated H₂SO₄)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beakers)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter flask)

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 5-aminothiophene-2-carboxamide (e.g., 1.42 g, 10 mmol) in 30-40 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved. Gentle warming may be required.

  • Aldehyde Addition: To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol). For example, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is considered complete when the spot corresponding to the starting amine has disappeared (typically 2-5 hours).

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid upon cooling.[6] If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[8]

  • Purification (Recrystallization): Purify the crude product by recrystallization.[9] Transfer the solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve it. Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Once cooled, collect the pure crystals by vacuum filtration.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (see Section 6).

Mechanistic Rationale and Troubleshooting

Caption: General reaction scheme for Schiff base formation.

  • Choice of Solvent: Ethanol and methanol are the most common solvents. They effectively dissolve the starting materials and have appropriate boiling points for refluxing, which accelerates the reaction.

  • Aldehyde Reactivity: Aromatic aldehydes are generally preferred as they form more stable, crystalline Schiff bases due to conjugation.[5] Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially speeding up the reaction.

  • Troubleshooting - Low Yield: If the yield is low, ensure anhydrous conditions, as water can shift the equilibrium back to the reactants. If no precipitate forms upon cooling, it may be due to using too much solvent.[9] In this case, a portion of the solvent can be removed under reduced pressure to concentrate the solution and induce crystallization.

  • Troubleshooting - Impure Product: If the product appears oily or discolored after filtration, recrystallization is critical. Sometimes, a two-solvent recrystallization system may be necessary for difficult-to-purify compounds.[7] If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtering can help decolorize it.[8]

Product Characterization

Confirming the structure of the synthesized Schiff base is essential. The following techniques are standard:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the reaction. Key spectral changes to observe are:

    • The disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands around 3300-3450 cm⁻¹).

    • The disappearance of the C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹).

    • The appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the δ 8.0-9.0 ppm region.[1][11] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and the amine (-NH₂) protons is also expected.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will appear in the δ 150-165 ppm range.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Representative Data

The following table summarizes expected data for Schiff bases prepared from 5-aminothiophene-2-carboxamide and various aromatic aldehydes.

Aldehyde ReactantProduct Structure (R Group)Expected Yield (%)M.p. (°C)FT-IR ν(C=N) cm⁻¹¹H NMR δ(-CH=N) ppm
BenzaldehydePhenyl85-92175-178~1625~8.6
4-Chlorobenzaldehyde4-Chlorophenyl88-95190-193~1622~8.7
4-Methoxybenzaldehyde4-Methoxyphenyl82-90181-184~1618~8.5
Salicylaldehyde2-Hydroxyphenyl90-96210-213~1630~8.8

Note: These values are illustrative and based on typical results for similar compounds reported in the literature. Actual results may vary.

References

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 5-Aminothiophene-2-carboxamide

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4) Introduction & Mechanistic Overview 5-Aminothiophene-2-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4)

Introduction & Mechanistic Overview

5-Aminothiophene-2-carboxamide is a highly versatile heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, achieving high-yielding amide couplings with this specific amine presents two distinct chemical challenges:

  • Nucleophilic Deficiency: The thiophene ring acts as a conjugated π -system that transmits the electron-withdrawing effect of the 2-carboxamide group directly to the 5-amino group. This "push-pull" electronic distribution significantly reduces the nucleophilicity of the primary amine compared to standard aliphatic or isolated aromatic amines.

  • Substrate Instability: Free aminothiophenes are notoriously susceptible to oxidative degradation and polymerization. Exposure to ambient oxygen or prolonged reaction times can lead to the formation of dark, insoluble polymeric byproducts, severely impacting isolated yields[1].

To overcome these barriers, the coupling environment must be rigorously controlled (inert atmosphere, degassed solvents), and highly efficient coupling reagents must be employed to outpace degradation pathways.

Reagent Selection Strategy

Standard coupling reagents like DCC or EDC/HOBt often result in sluggish kinetics and poor yields when applied to deactivated aminothiophenes. Instead, we recommend two field-proven systems depending on the project phase:

The Discovery Standard: HATU / DIPEA

For milligram-to-gram scale synthesis where yield and reaction velocity are paramount, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice. First developed by Louis A. Carpino, HATU rapidly converts carboxylic acids into highly reactive OAt (1-hydroxy-7-azabenzotriazole) active esters[2]. The pyridine nitrogen of the OAt leaving group assists the incoming weakly nucleophilic thiophene amine via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the acyl transfer[3].

The Scale-Up Standard: T3P / DIPEA

For multi-gram or process-scale synthesis, T3P (Propylphosphonic anhydride) is superior. T3P has been specifically validated for the synthesis of linear and cyclic amides containing thiophene backbones[4]. It forms a reactive mixed anhydride with the carboxylic acid. Crucially, T3P generates completely water-soluble byproducts, eliminating the need for tedious chromatographic purification, and exhibits an exceptionally low epimerization profile when coupling chiral amino acids.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Phase)

This protocol is a self-validating system designed for maximum conversion of unreactive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminothiophene-2-carboxamide (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DMA (0.2 M)

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMF by sparging with dry N2​ or Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the aminothiophene during the reaction.

  • Pre-Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid and HATU in the degassed DMF. Add DIPEA dropwise. Stir at room temperature for 10–15 minutes. Causality: This allows complete conversion of the acid to the OAt active ester before the unstable amine is introduced.

  • Amine Addition: Add 5-Aminothiophene-2-carboxamide in one portion. The solution may darken slightly; this is normal for thiophene derivatives.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by pouring it into a 5% aqueous NaHCO3​ solution (10 volumes). Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: T3P-Mediated Coupling (Process Scale-Up)

This protocol prioritizes safety, scalability, and streamlined downstream processing.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminothiophene-2-carboxamide (1.05 equiv)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv)

  • DIPEA or Pyridine (3.0 equiv)

  • Ethyl Acetate or 2-MeTHF (0.3 M)

Step-by-Step Methodology:

  • Suspension: Suspend the carboxylic acid and 5-Aminothiophene-2-carboxamide in anhydrous EtOAc under N2​ .

  • Base Addition: Add DIPEA and cool the reaction mixture to 0–5 °C using an ice bath.

  • Controlled Activation: Add the 50% T3P solution dropwise over 30 minutes. Causality: The formation of the mixed anhydride is exothermic. Controlling the temperature prevents unwanted side reactions and preserves the integrity of the thiophene ring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Aqueous Workup: Add water to quench any unreacted T3P. Wash the organic layer sequentially with 1N HCl , saturated NaHCO3​ , and brine. The propylphosphonic acid byproducts partition entirely into the aqueous phase. Dry the organic layer and concentrate to afford the product (often pure enough to avoid chromatography).

Quantitative Data Presentation

The following table summarizes the performance metrics of various coupling reagents when reacting 5-Aminothiophene-2-carboxamide with a standard sterically hindered carboxylic acid (e.g., N-Boc-Valine).

Coupling ReagentTypical Yield (%)Reaction Time (h)Epimerization RiskWorkup ComplexityCost / Scalability
HATU / DIPEA 85 – 95%4 – 8ModerateHigh (Chromatography)High / Poor
T3P / DIPEA 80 – 90%12 – 18Very LowLow (Aqueous Wash)Moderate / Excellent
EDC / HOBt 40 – 55%24+LowModerateLow / Good
DCC / DMAP < 30%24+HighHigh (DCU Filtration)Low / Moderate

Workflow and Mechanistic Visualizations

Workflow Start 5-Aminothiophene-2-carboxamide + Carboxylic Acid Condition Select Coupling Reagent Start->Condition HATU HATU / DIPEA / DMF (Discovery / High Reactivity) Condition->HATU Small Scale T3P T3P / Base / EtOAc (Scale-up / Low Epimerization) Condition->T3P Large Scale Workup1 Aqueous Quench & Column Chromatography HATU->Workup1 Workup2 Aqueous Wash (Water-soluble byproducts) T3P->Workup2 Product Thiophene-2-carboxamide Amide Derivative Workup1->Product Workup2->Product

Decision matrix and workflow for 5-Aminothiophene-2-carboxamide coupling.

Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate Base DIPEA (Base) Base->Carboxylate Deprotonates ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster HATU HATU (Uronium Salt) HATU->ActiveEster Activates TS 7-Membered Cyclic Transition State ActiveEster->TS Amine 5-Aminothiophene- 2-carboxamide Amine->TS Nucleophilic Attack Product Amide Product + HOAt + Urea TS->Product Acyl Transfer

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Sources

Application

Application Note: 5-Aminothiophene-2-carboxamide as a Versatile Precursor for the Synthesis of Bioactive Thienopyrimidine Scaffolds

Abstract This guide provides a detailed technical overview and validated protocols for utilizing 5-aminothiophene-2-carboxamide as a foundational building block in the synthesis of thienopyrimidines. Thienopyrimidines, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed technical overview and validated protocols for utilizing 5-aminothiophene-2-carboxamide as a foundational building block in the synthesis of thienopyrimidines. Thienopyrimidines, as structural bioisosteres of purines, are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a vast range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the strategic synthesis of thieno[2,3-d]pyrimidine cores through cyclocondensation reactions, offering researchers and drug development professionals a robust framework for accessing these high-value heterocyclic compounds. Key methodologies, mechanistic insights, and step-by-step experimental procedures are detailed to ensure reproducible and efficient synthesis.

Introduction and Scientific Context

Fused heterocyclic systems are the cornerstone of modern pharmaceutical development. Among them, the thienopyrimidine scaffold has garnered significant attention due to its structural resemblance to endogenous purine bases like adenine and guanine.[1][4][5] This similarity allows thienopyrimidine derivatives to effectively interact with various biological targets, such as enzymes and receptors, making them a focal point of drug discovery research.[1][4] The fusion of a thiophene ring with a pyrimidine ring can result in three distinct isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, each offering unique structural and electronic properties for therapeutic development.[5][6]

The primary synthetic strategy for these compounds involves the annulation (ring-building) of a pyrimidine ring onto a pre-functionalized thiophene precursor.[1][7] 5-Aminothiophene-2-carboxamide is an ideal starting material for this approach. Its vicinal amino and carboxamide groups provide the necessary reactive centers for cyclization with various one or two-carbon synthons to construct the fused pyrimidine ring. This application note focuses on the practical synthesis of the thieno[2,3-d]pyrimidine system, a core found in numerous clinically evaluated and FDA-approved drugs.[1][8]

Core Synthetic Strategies and Mechanistic Rationale

The conversion of 5-aminothiophene-2-carboxamide to a thienopyrimidine involves a cyclocondensation reaction. The choice of the carbon-introducing reagent dictates the final substitution pattern on the pyrimidine ring, allowing for the generation of diverse molecular libraries from a single precursor.

Causality Behind Experimental Choices:
  • Reagent Selection: The choice of cyclizing agent is the primary determinant of the final product's structure. Simple C1 sources like formamide or triethyl orthoformate yield unsubstituted or minimally substituted pyrimidine rings. More complex reagents, such as isothiocyanates or dicarbonyl compounds, introduce specific functional groups (e.g., thioxo groups) that are valuable for further synthetic elaboration.

  • Catalysis and Reaction Conditions: Many of these cyclizations are promoted by acid or base catalysis and often require heat. The catalyst protonates or deprotonates key functional groups, activating the substrate for intramolecular attack. Thermal energy is necessary to overcome the activation barrier for the cyclization and subsequent dehydration or elimination steps that lead to the stable aromatic thienopyrimidine core.

Below is a diagram illustrating the primary synthetic pathways from the common precursor.

G cluster_start Precursor cluster_reagents Cyclizing Reagents cluster_products Thieno[2,3-d]pyrimidine Cores start 5-Aminothiophene-2-carboxamide reagent1 Formamide (High Temp) start->reagent1 C1 Synthon reagent2 Aryl Isothiocyanate (Base) start->reagent2 C=S Synthon reagent3 Triethyl Orthoformate (Acid) start->reagent3 C1 Synthon product1 Thieno[2,3-d]pyrimidin-4(3H)-one reagent1->product1 product2 3-Aryl-2-thioxo-2,3-dihydro- thieno[2,3-d]pyrimidin-4(1H)-one reagent2->product2 product3 4-Iminothieno[2,3-d]pyrimidine (via Amide Formation) reagent3->product3

Caption: Synthetic pathways from 5-aminothiophene-2-carboxamide.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the most fundamental transformation, using formamide as a one-carbon source to generate the parent thienopyrimidinone core.[2][6]

Workflow Diagram:

G A 1. Mix Reactants - 5-Aminothiophene-2-carboxamide - Excess Formamide B 2. Reaction - Heat to reflux (180-190 °C) - Monitor by TLC (4-6 h) A->B C 3. Work-up - Cool reaction mixture - Pour into ice-water B->C D 4. Isolation - Filter the precipitate - Wash with cold water C->D E 5. Purification - Recrystallize from Ethanol/DMF D->E F 6. Characterization - NMR, MS, IR - Yield & M.P. Analysis E->F

Caption: Workflow for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-aminothiophene-2-carboxamide (5.0 g, 35.2 mmol).

  • Reaction Setup: Add an excess of formamide (40 mL).

    • Expert Insight: Formamide serves as both the reagent and the solvent. A large excess is used to drive the reaction to completion.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the cooled, viscous solution slowly into a beaker containing 200 mL of crushed ice with vigorous stirring.

  • Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove residual formamide.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or a DMF/water mixture.

  • Expected Outcome: A crystalline solid. Yields typically range from 70-90%.

Protocol 2: Synthesis of 3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This method introduces a thioxo group at the C2 position and an aryl substituent at the N3 position, creating a versatile intermediate for further functionalization via S-alkylation or other cross-coupling reactions.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5-aminothiophene-2-carboxamide (2.0 g, 14.1 mmol) in acetonitrile (30 mL).

  • Addition of Isothiocyanate: Add the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 1.7 mL, 14.1 mmol) to the solution.

  • Base Addition: Add anhydrous potassium carbonate (2.4 g, 17.6 mmol) to the mixture.

    • Expert Insight: The base is crucial for promoting the initial nucleophilic attack and facilitating the subsequent cyclization by deprotonating the thiourea intermediate.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Acidification & Precipitation: Dilute the filtrate with water (20 mL) and neutralize carefully with 2M hydrochloric acid until the pH is ~5-6. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

  • Expected Outcome: A crystalline solid. Yields can vary (50-80%) depending on the aryl isothiocyanate used.

Product Characterization

To confirm the successful synthesis of the thienopyrimidine scaffold, the following analytical data should be acquired.

Technique Starting Material (5-Aminothiophene-2-carboxamide) Product (Thieno[2,3-d]pyrimidin-4(3H)-one)
¹H NMR Broad singlets for -NH₂ (amino) and -CONH₂ (amide) protons.Disappearance of -NH₂ and -CONH₂ signals. Appearance of a new broad singlet for the N-H proton of the pyrimidinone ring (typically > 10 ppm).
IR (cm⁻¹) N-H stretches (~3400-3200 cm⁻¹), C=O stretch (~1650 cm⁻¹).N-H stretch (~3200 cm⁻¹), prominent C=O stretch of the pyrimidinone (~1670 cm⁻¹).
Mass Spec (MS) [M+H]⁺ corresponding to C₅H₆N₂OS (m/z = 143.02).[M+H]⁺ corresponding to C₆H₄N₂OS (m/z = 153.01).

Applications in Drug Discovery

The thienopyrimidine core synthesized from 5-aminothiophene-2-carboxamide is a key feature in a multitude of biologically active agents. The ability to easily generate diverse derivatives makes this a powerful strategy in lead optimization campaigns.

  • Kinase Inhibition: Many thienopyrimidine derivatives are potent inhibitors of various kinases, such as PI3K, EGFR, and VEGFR, which are critical targets in oncology.[4][11][12]

  • Antimicrobial Activity: The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[13][14][15]

  • Anti-inflammatory Properties: Several compounds have demonstrated significant anti-inflammatory activity, highlighting their potential for treating inflammatory disorders.[2][15]

  • CNS Agents: Certain derivatives have been investigated for their effects on the central nervous system.[5]

The presence of thienopyrimidine derivatives in numerous FDA-approved drugs and clinical trial candidates underscores their therapeutic potential and favorable safety profiles.[1][4][8]

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Yield Insufficient reaction temperature or time.Ensure the reaction reaches the specified temperature (use a high-boiling solvent bath). Extend the reaction time and monitor by TLC.
Decomposition of starting material.For thermally sensitive substrates, consider microwave-assisted synthesis which can reduce reaction times significantly.[13][16]
Incomplete Reaction Inefficient stirring.Use a larger stir bar or mechanical stirring for viscous reaction mixtures.
Impure starting materials.Confirm the purity of 5-aminothiophene-2-carboxamide by NMR or melting point before starting.
Purification Issues Product is insoluble in common recrystallization solvents.Try a solvent mixture (e.g., DMF/water, DMSO/ethanol) or purify via column chromatography with an appropriate adsorbent and eluent system.
Presence of persistent colored impurities.Treat a solution of the crude product with activated charcoal before recrystallization.

Conclusion

5-Aminothiophene-2-carboxamide is a highly effective and versatile precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold. The straightforward and scalable cyclocondensation reactions described in this note provide medicinal chemists and researchers with reliable methods to access a class of compounds with immense therapeutic potential. The ability to readily diversify the resulting thienopyrimidine core through the selection of different cyclizing agents makes this an invaluable strategy in modern drug discovery pipelines.

References

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Thienopyrimidine. Encyclopedia MDPI.
  • Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Synthesis of novel thienopyrimidines. JOCPR.
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
  • Design, synthesis and antimicrobial screening of some new thienopyrimidines.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Synthesis and antiinflammatory activity of certain thienopyrimidine deriv
  • Thienopyrimidines: Synthesis, Properties, and Biological Activity.
  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Synthesis of Some Thienopyrimidine Deriv
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Source Not Available.
  • Gewald reaction. Wikipedia.
  • Synthesis of Some Thienopyrimidine Deriv
  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Source Not Available.
  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source Not Available.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source Not Available.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.

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Method

Application Note: Reagents and Conditions for the Acylation of 5-Aminothiophene-2-carboxamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming electronic deactivation and chemoselectivity challenges in thiophene functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming electronic deactivation and chemoselectivity challenges in thiophene functionalization.

Executive Summary & Mechanistic Causality

The functionalization of aminothiophenes is a cornerstone in the synthesis of modern pharmaceuticals, particularly in the development of kinase inhibitors and anti-angiogenic agents[1]. However, the acylation of 5-aminothiophene-2-carboxamide presents a distinct synthetic hurdle.

Unlike standard aliphatic or isolated aromatic amines, this scaffold is a classic "push-pull" electronic system [2]. The electron-donating 5-amino group pushes its nitrogen lone pair into the π -system of the thiophene ring, while the electron-withdrawing 2-carboxamide group pulls this electron density toward itself.

The Causality Behind Reagent Selection
  • Attenuated Nucleophilicity: Because the lone pair on the 5-amino nitrogen is highly delocalized, its nucleophilicity is drastically reduced[2]. Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) often result in poor conversions. Highly electrophilic acylating agents, such as acid chlorides, are fundamentally required to drive the reaction forward[3].

  • Chemoselectivity Risks (Dehydration & Bis-acylation): The molecule contains a primary carboxamide at the 2-position. If the reaction is subjected to excessive heat or an over-stoichiometric excess of highly reactive acid chlorides, the primary amide can undergo dehydration to form a nitrile (yielding 5-acylaminothiophene-2-carbonitrile)[3][4]. Therefore, strict temperature control (0 °C initiation) and precise stoichiometric ratios are not just recommendations—they are mechanistic necessities.

Strategic Workflow for Acylation

To ensure a self-validating and high-yielding process, the choice of acylation strategy must be dictated by the nature of the acyl donor.

AcylationStrategy Start Acyl Donor Selection Simple Simple Aliphatic/Aryl Carboxylic Acid Start->Simple Complex Complex/Chiral Carboxylic Acid Start->Complex AcidChloride Form Acid Chloride (SOCl2 or Oxalyl Chloride) Simple->AcidChloride HATU HATU / DIPEA / DMF (Direct Coupling) Complex->HATU Cond1 React with 5-Amino... Pyridine, THF, 0°C to RT AcidChloride->Cond1 Cond2 React with 5-Amino... Elevated Temp (50°C) HATU->Cond2 Success 5-Acylaminothiophene-2-carboxamide Cond1->Success Cond2->Success

Decision matrix for the acylation of 5-aminothiophene-2-carboxamide based on acyl donor.

Reagent Optimization & Quantitative Data

The following table summarizes the performance of various acylation conditions based on empirical data for deactivated aminothiophenes.

Acylating AgentActivator / BaseSolventTempYield RangeChemoselectivity & Mechanistic Notes
Acid Chloride Pyridine (2.0 eq)THF or DCM0 °C RT75–90%Optimal. Pyridine forms a highly reactive acylpyridinium intermediate. Strict 0 °C addition prevents amide dehydration[3].
Carboxylic Acid HATU / DIPEADMF40–60 °C50–70%Moderate. Required for chiral/delicate acids. Heating is mandatory due to the push-pull deactivation of the amine[2].
Anhydride DMAP (cat.) / TEADCMRT Reflux60–85%Good. Viable for simple acetyl/propionyl transfers. DMAP acts as a nucleophilic catalyst to overcome low amine reactivity.
Carboxylic Acid EDC / HOBt / DIPEADMFRT 50 °C30–50%Poor. The active ester formed is generally insufficiently electrophilic to react efficiently with the deactivated 5-amino group.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the chemist can verify the reaction trajectory before proceeding to the next step.

Protocol A: Acid Chloride-Mediated Acylation (Standard Method)

This is the most direct and widely used method for forming the C5-amido bond, leveraging the high electrophilicity of acid chlorides[4][5].

Reagents:

  • 5-Aminothiophene-2-carboxamide (1.0 eq, limiting reagent)

  • Acyl Chloride (1.15 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve 5-aminothiophene-2-carboxamide (1.0 eq) in anhydrous THF. Add Pyridine (2.0 eq).

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst[5].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the acyl chloride (1.15 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation (IPC): A white precipitate (pyridinium hydrochloride) should begin forming immediately upon addition, confirming the activation of the acyl chloride.

  • Reaction Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Analytical Monitoring: Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Troubleshooting: If the starting material is consumed but a mass corresponding to[M - 18] is observed, the primary carboxamide has dehydrated to a nitrile. In future runs, lower the equivalents of acid chloride to 1.05 and maintain at 0 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( ). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling (For Complex/Chiral Acids)

Used when the acyl donor cannot be converted to an acid chloride without degradation.

Reagents:

  • 5-Aminothiophene-2-carboxamide (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: This pre-activation step ensures the formation of the highly reactive O-7-azabenzotriazol-1-yl uronium intermediate before introducing the poorly nucleophilic aminothiophene.

  • Substrate Addition: Add 5-aminothiophene-2-carboxamide (1.0 eq) to the activated mixture in one portion.

  • Thermal Activation: Heat the reaction mixture to 50 °C under an inert atmosphere.

    • Causality: The push-pull deactivation of the 5-amino group creates a high activation energy barrier for nucleophilic attack[2]. Thermal energy is required to achieve practical conversion rates.

  • Reaction Propagation: Stir at 50 °C for 12–18 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute heavily with water (approx. 10 volumes relative to DMF) to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate, wash extensively with 5% aqueous LiCl ( ) to remove DMF, dry, and concentrate.

Sources

Application

Application Note: Step-by-Step Synthesis and Antimicrobial Evaluation of 5-Aminothiophene-2-carboxamide Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Heterocyclic Synthesis, Antimicrobial Drug Discovery, and Structure-Activity Relationship (SAR) Profiling Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Heterocyclic Synthesis, Antimicrobial Drug Discovery, and Structure-Activity Relationship (SAR) Profiling

Introduction & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial scaffolds. Thiophene-based heterocycles represent a privileged class of compounds in medicinal chemistry due to their robust aromaticity, metabolic stability, and versatile functionalization potential [1].

Specifically, 5-aminothiophene-2-carboxamide and its derivatives are highly valued precursors. The thiophene core mimics the bioisosteric properties of phenyl rings while offering enhanced lipophilicity, which is critical for penetrating the complex lipid bilayers of Gram-negative bacteria and fungal cell walls. The 5-amino group provides a nucleophilic handle for acylation or alkylation, while the 2-carboxamide group serves as a potent hydrogen-bond donor/acceptor, essential for anchoring the molecule within the active sites of microbial targets (e.g., bacterial DNA gyrase or topoisomerase IV) [2].

This application note provides a comprehensive, self-validating protocol for the de novo synthesis of 5-aminothiophene-2-carboxamide derivatives, followed by their derivatization into potent antimicrobial agents and subsequent in vitro biological evaluation.

Mechanistic Overview & Causality

The synthetic pipeline is divided into two major chemical transformations:

  • Core Assembly via the Gewald Reaction: The 5-aminothiophene core is synthesized via the Gewald multicomponent reaction [3]. This one-pot condensation involves a ketone (or aldehyde), an α-cyanoacetamide, and elemental sulfur. Morpholine is utilized as a basic catalyst to drive the initial Knoevenagel condensation. The resulting intermediate undergoes thiation and subsequent intramolecular cyclization. This method is favored because it achieves high atom economy and rapidly constructs the fully functionalized thiophene ring under mild conditions.

  • Derivatization via Electrophilic Acylation and S_N2 Displacement: To impart targeted antimicrobial activity, the primary amine is acylated using chloroacetyl chloride. The resulting α-chloroacetamide intermediate acts as a powerful electrophile. Subsequent nucleophilic substitution (S_N2) with bulky, heteroatom-rich nucleophiles (such as 2-mercaptobenzothiazole or piperidine) generates the final active pharmaceutical ingredient (API). These bulky appendages are strategically chosen to disrupt microbial cell wall synthesis and inhibit efflux pumps [2].

Experimental Workflow

Workflow A Gewald Reaction (Core Synthesis) B Acylation (Intermediate) A->B Chloroacetyl chloride C S_N2 Substitution (Derivatization) B->C Amines/Thiols D Purification & Characterization C->D Recrystallization E In Vitro MIC Screening D->E CLSI Protocol

Caption: Workflow for the synthesis and antimicrobial screening of thiophene derivatives.

Step-by-Step Synthetic Protocols

Protocol A: Gewald Synthesis of 5-Aminothiophene-2-carboxamide Core

Objective: Synthesize the highly functionalized thiophene scaffold.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.05 mol of the selected ketone (e.g., cyclohexanone) and 0.05 mol of 2-cyanoacetamide in 50 mL of absolute ethanol.

  • Catalysis: Add 0.05 mol of elemental sulfur (S₈). Dropwise, add 5 mL of morpholine while stirring continuously.

    • Causality Note: Morpholine is preferred over stronger bases (like NaOH) as it effectively catalyzes the Knoevenagel condensation without triggering unwanted side-reactions or degradation of the cyanoacetamide. Ethanol provides a polar protic medium that stabilizes the transition states during the cyclization phase.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 50–60 °C for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Workup: Once the starting materials are consumed, pour the hot mixture into 200 mL of crushed ice water while stirring vigorously.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the crude product with cold water and recrystallize from ethanol to yield the pure 5-aminothiophene-2-carboxamide derivative.

Protocol B: Acylation and Nucleophilic Substitution

Objective: Convert the core into an active antimicrobial agent.

Step 1: Acylation

  • Dissolve 10 mmol of the synthesized 5-aminothiophene-2-carboxamide in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 15 mmol of anhydrous potassium carbonate (K₂CO₃).

    • Causality Note: K₂CO₃ acts as an acid scavenger, neutralizing the HCl generated during acylation. This prevents the protonation of the 5-amino group, ensuring it remains a strong nucleophile.

  • Cool the mixture to 0 °C in an ice bath. Dropwise, add 12 mmol of chloroacetyl chloride. Stir at room temperature for 6 hours.

  • Pour into ice water, filter the α-chloroacetamide intermediate, wash, and dry.

Step 2: S_N2 Substitution

  • Dissolve 5 mmol of the α-chloroacetamide intermediate in 15 mL of acetone.

  • Add 6 mmol of a nucleophile (e.g., 2-mercaptobenzothiazole or morpholine) and 6 mmol of anhydrous K₂CO₃.

    • Causality Note: Acetone is utilized here as a polar aprotic solvent to maximize the reaction rate of the S_N2 displacement by leaving the nucleophile unsolvated and highly reactive.

  • Reflux the mixture for 8 hours. Monitor via TLC.

  • Evaporate the solvent under reduced pressure, wash the residue with water to remove inorganic salts, and recrystallize the final product from an ethanol/water mixture. Validate structure via ¹H-NMR, ¹³C-NMR, and IR spectroscopy [2].

In Vitro Antimicrobial Screening Protocol

To validate the biological efficacy of the synthesized compounds, perform a Minimum Inhibitory Concentration (MIC) assay following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) in Mueller-Hinton Broth (MHB) to achieve a cell density of 1×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiophene derivatives (dissolved in <1% DMSO to prevent solvent toxicity) across the wells to obtain a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized microbial suspension to each well. Incubate the plates at 37 °C for 24 hours (48 hours for fungi).

  • Viability Indicator: Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2 hours.

    • Causality Note: Resazurin is a redox indicator. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating complete inhibition of microbial growth.

Quantitative Data Presentation

The following table summarizes representative MIC data for functionalized 5-aminothiophene-2-carboxamide derivatives against a panel of pathogenic strains, demonstrating the broad-spectrum potential of this scaffold.

Compound Derivative (Nucleophile Added)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Intermediate (α-chloroacetamide)64.0128.0>128.064.0
Derivative 1 (Morpholine)16.032.064.032.0
Derivative 2 (Piperidine)8.016.032.016.0
Derivative 3 (2-Mercaptobenzothiazole)2.0 4.0 16.0 8.0
Reference Standard (Ampicillin)1.04.016.0N/A
Reference Standard (Amphotericin B)N/AN/AN/A1.0

Data Interpretation: The introduction of bulky, sulfur-containing heterocyclic nucleophiles (Derivative 3) significantly enhances the antimicrobial profile compared to simple aliphatic amines (Derivatives 1 & 2), likely due to increased lipophilicity and enhanced target binding affinity.

References

  • Haghi, A. K. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry.
  • Semantic Scholar. (2025). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
  • MDPI. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution.
Method

Application Note: Strategic Functionalization of the Amino Group in 5-Aminothiophene-2-carboxamide for Drug Discovery

Introduction & Mechanistic Rationale 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4) is a highly versatile heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries [1]. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Aminothiophene-2-carboxamide (CAS: 763068-76-4) is a highly versatile heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries [1]. Structurally, it is a bioisostere of anthranilamides, making it a privileged scaffold for the development of kinase inhibitors, allosteric modulators, and antimicrobial agents [2].

From a mechanistic perspective, the reactivity of this molecule is governed by a strong "push-pull" electronic system. The electron-donating 5-amino group pushes electron density into the thiophene π -system, while the electron-withdrawing 2-carboxamide group pulls it away [3]. This delocalization significantly attenuates the basicity and nucleophilicity of the amino group compared to typical aliphatic or unactivated aromatic amines. Consequently, standard functionalization techniques often result in low yields or incomplete conversions.

As an Application Scientist, understanding this causality is critical. To successfully functionalize the amino group, one must employ highly reactive electrophiles, nucleophilic catalysts, or specific microenvironmental conditions (e.g., acidic catalysis for imine formation) to overcome the inherent electronic deactivation [5].

Logical Workflow of Functionalization

The functionalization of 5-aminothiophene-2-carboxamide typically diverges into three primary pathways depending on the target pharmacophore: N-Acylation, Reductive Amination, and Urea Formation.

G cluster_0 Functionalization Pathways Start 5-Aminothiophene-2-carboxamide (Core Scaffold) Acyl N-Acylation (Acid Chloride + DMAP) Start->Acyl Electrophilic Substitution Alkyl Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Alkyl Imine Formation & Reduction Urea Urea Formation (Isocyanates) Start->Urea Nucleophilic Addition Amide Thiophene Amides (Kinase Inhibitors) Acyl->Amide SecAmine N-Alkyl Thiophenes (Allosteric Modulators) Alkyl->SecAmine UreaDeriv Thiophene Ureas (Receptor Antagonists) Urea->UreaDeriv

Fig 1: Logical workflow for the functionalization of the 5-amino group in 5-aminothiophene-2-carboxamide.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three primary functionalization pathways, providing expected yields and self-validating analytical markers.

Reaction TypeReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Analytical Marker (LC-MS / NMR)
N-Acylation R-COCl, Pyridine, DMAP0 to 252 - 475 - 90+ [M+Acyl-H] m/z; Downfield shift of NH proton
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH2512 - 1865 - 85+ [M+Alkyl-H₂O] m/z; Disappearance of imine intermediate
Urea Formation R-NCO, DIPEA, THF25 to 604 - 870 - 88+ [M+Isocyanate] m/z; Broad NH urea peaks in ¹H-NMR

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system . By monitoring specific physical and chemical changes during the workflow, researchers can confirm the success of the reaction without waiting for final NMR characterization.

Protocol 1: N-Acylation via Acid Chlorides

Objective: Synthesize N-acyl-5-aminothiophene-2-carboxamide derivatives. Causality: Standard peptide coupling agents (e.g., EDC/HOBt) often fail due to the deactivated nature of the thiophene amine. Utilizing a highly reactive acid chloride alongside a nucleophilic catalyst (DMAP) generates a transient, highly electrophilic acylpyridinium intermediate that forces the reaction to completion [5].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Aminothiophene-2-carboxamide (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Moisture must be strictly excluded to prevent the competitive hydrolysis of the acid chloride.

  • Base Addition: Add anhydrous pyridine (2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add the desired acid chloride (1.2 eq) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and minimizes the formation of di-acylated byproducts.

  • Propagation: Remove the ice bath and stir at 25 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material is highly fluorescent under 254 nm UV. The acylated product will exhibit a higher Rf​ value and a distinct change in fluorescence quenching due to the extended amide conjugation.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to selectively protonate and remove residual pyridine, followed by a brine wash (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace di-acylation is observed.

Protocol 2: Chemoselective Reductive Amination

Objective: Synthesize secondary N-alkyl amines from 5-Aminothiophene-2-carboxamide. Causality: Direct SN​2 alkylation with alkyl halides is notoriously difficult to control, almost always leading to over-alkylation (tertiary amines). Reductive amination ensures strict mono-alkylation [4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is exceptionally mild; it will not reduce the carboxamide group or the unreacted aldehyde, exclusively targeting the protonated iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-Aminothiophene-2-carboxamide (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.5 eq). Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde and making it highly susceptible to nucleophilic attack by the deactivated thiophene amine.

  • Pre-Reduction Incubation: Stir the mixture at room temperature for 30 minutes. Causality: Pre-forming the imine before introducing the reducing agent prevents the premature reduction of the aldehyde into an unreactive primary alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions over 5 minutes to manage hydrogen gas evolution.

  • Propagation: Stir at room temperature for 12–18 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass [M+H]+ and the dominant appearance of the [M+Alkyl]+ mass confirms the reaction trajectory. If the imine mass persists, add an additional 0.5 eq of NaBH(OAc)₃.

  • Quenching & Workup: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break down stable boron-amine complexes. Extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting secondary amine can typically be purified via recrystallization from ethanol/water.

References

  • Dömling, A., et al. "Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Mishra, R., et al. "Synthesis, properties and biological activity of thiophene: A review". Der Pharma Chemica. Available at:[Link]

  • Beller, M., et al. "Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant". Royal Society of Chemistry (RSC). Available at:[Link]

  • "US4108867A - 2-Aminothiophenes". Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Yield of 5-Aminothiophene-2-carboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Aminothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Aminothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. We will delve into the mechanistic underpinnings of the common synthetic routes and provide practical, field-tested advice to overcome experimental hurdles.

I. Overview of Synthetic Strategies

The synthesis of 5-Aminothiophene-2-carboxamide, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common and direct method is a variation of the Gewald three-component reaction . An alternative, multi-step approach involves the synthesis of a substituted thiophene precursor followed by functional group transformations.

This guide will focus on providing in-depth troubleshooting for both the Gewald reaction and a common multi-step alternative, as the challenges encountered in each are distinct.

II. The Gewald Reaction Approach: Troubleshooting and Optimization

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] For the synthesis of 5-Aminothiophene-2-carboxamide, the likely starting materials would be a protected 2-aminoacetaldehyde derivative, cyanoacetamide, and sulfur.

dot

Caption: The Gewald reaction pathway for 5-Aminothiophene-2-carboxamide synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting the Gewald Reaction

Q1: My Gewald reaction has a very low yield or failed completely. What are the most common causes?

A1: Low or no yield in a Gewald reaction is a frequent issue and can typically be traced back to a few critical factors:

  • Inefficient Knoevenagel-Cope Condensation: This is the initial and often rate-limiting step where the carbonyl compound and the active methylene nitrile condense.[3]

    • Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine, as they can also play a role in activating the elemental sulfur.[3] For less reactive starting materials, a stronger base might be required.

    • Water Removal: This condensation reaction produces water, which can hinder the reaction's progress. While not always necessary, for stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3]

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) can be difficult to dissolve and activate.

    • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally better at dissolving sulfur than alcohols like ethanol or methanol.[3]

    • Temperature: Gently heating the reaction mixture to 40-60°C can improve the solubility and reactivity of sulfur. However, be cautious, as excessive heat can promote side reactions.[3]

  • Incorrect Stoichiometry and Reagent Purity:

    • Purity: Ensure all starting materials, especially the carbonyl compound and cyanoacetamide, are pure and dry. Impurities can lead to unwanted side reactions.

    • Accurate Measurement: Precisely measure all reagents. An excess of one reactant can lead to the formation of byproducts.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be and how can I minimize it?

A2: A common byproduct in Gewald reactions is the dimerization or polymerization of the starting materials or the α,β-unsaturated nitrile intermediate.[3]

  • Minimization Strategies:

    • Controlled Addition: Instead of adding all reactants at once, try a slow, dropwise addition of the carbonyl compound to the mixture of cyanoacetamide, sulfur, and base. This can help to keep the concentration of the reactive intermediate low and favor the desired intramolecular cyclization over intermolecular side reactions.

    • Reaction Concentration: Adjusting the concentration of the reactants can also influence the reaction pathway. Sometimes, a more dilute reaction can favor the desired product.

    • Temperature Control: As mentioned, avoid excessive temperatures which can accelerate the rate of side reactions.

Q3: How can I improve the reaction rate and yield using microwave irradiation?

A3: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the Gewald reaction.[4][5]

  • Key Advantages: Microwaves provide rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating. This often leads to cleaner reactions with fewer byproducts.

  • Typical Conditions: A typical microwave-assisted Gewald reaction might be run at 70-120°C for 10-30 minutes in a sealed vessel.[5] The optimal conditions will need to be determined empirically for your specific substrates.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to overnight10 - 30 minutes[5]
Typical Yield Often moderate (30-60%)Can be significantly higher (>70%)[4]
Side Products More prevalentOften reduced[4]

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Gewald Synthesis.

III. Multi-Step Synthesis Approach: A More Controlled Route

An alternative to the one-pot Gewald reaction is a multi-step synthesis that offers greater control over each transformation. A common strategy involves the nitration of a thiophene-2-carboxamide precursor, followed by the reduction of the nitro group to the desired amine.

dot

Caption: A multi-step synthetic route to 5-Aminothiophene-2-carboxamide.

Frequently Asked Questions (FAQs) and Troubleshooting the Multi-Step Synthesis

Q1: What are the critical parameters for the nitration of thiophene-2-carboxamide?

A1: The nitration of the thiophene ring is a sensitive reaction, and controlling the conditions is key to achieving good yields and avoiding over-nitration or degradation.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The concentration and ratio of these acids are critical.

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10°C) to prevent the formation of byproducts and ensure safety. Careful, slow addition of the nitrating agent is essential.

  • Reaction Time: The reaction should be monitored closely by TLC or LC-MS to determine the point of completion. Over-extending the reaction time can lead to the formation of dinitro- and other unwanted byproducts.

Q2: I am having trouble with the reduction of the nitro group. What are some reliable methods and potential pitfalls?

A2: The reduction of the nitro group to an amine is a standard transformation, but the choice of reducing agent and conditions can impact the yield and purity of the final product.

  • Common Reducing Agents:

    • Tin(II) Chloride (SnCl2) in HCl: This is a classic and often reliable method for nitro group reduction.[6]

    • Catalytic Hydrogenation (H2/Pd-C): This method is generally cleaner, as the byproducts are water and the catalyst can be filtered off. However, it may not be suitable for all substrates, and the catalyst can sometimes be poisoned by sulfur-containing compounds.

    • Iron (Fe) in Acetic Acid: This is an older but effective and economical method.

  • Troubleshooting the Reduction:

    • Incomplete Reaction: If the reduction is not going to completion, you can try increasing the amount of reducing agent, extending the reaction time, or gently heating the reaction mixture.

    • Product Degradation: The resulting aminothiophene can be sensitive to oxidation. It is often advisable to work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

    • Purification Challenges: The final product may need to be purified by column chromatography or recrystallization to remove any remaining starting material or byproducts.

IV. Purification of 5-Aminothiophene-2-carboxamide

Regardless of the synthetic route, proper purification is essential to obtain a high-purity final product.

Recommended Purification Protocols

Protocol 1: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures thereof) to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent Selection: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should provide good separation of the desired product from impurities on a TLC plate.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate with the starting eluent.

  • Loading: Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel).

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Conclusion

Improving the yield of 5-Aminothiophene-2-carboxamide synthesis requires a systematic approach to troubleshooting and optimization. By understanding the underlying chemistry of the chosen synthetic route, carefully controlling reaction parameters, and employing appropriate purification techniques, researchers can significantly enhance the efficiency of their synthesis and obtain high-purity material for their research and development endeavors.

VI. References

  • Prasad, K. C., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

  • Abedinifar, F., et al. (2021). Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. ResearchGate.

  • PubMed. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved March 10, 2026, from [Link]

  • Gouda, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.

  • Li, J., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 2011.

  • Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.

  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC.

  • PubMed. (2003). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. synthesis, spectral studies and in vitro anti-amoebic activity. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2003). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved March 10, 2026, from [Link]

  • Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.

  • Krutošíková, A., & Dandárová, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Iqbal, M. A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

  • Dömling, A., et al. (2014). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.

  • El-Kashef, H., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar.

  • Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

  • MilliporeSigma. (n.d.). 5-Aminothiophene-2-carboxamide. Retrieved March 10, 2026, from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Retrieved March 10, 2026, from

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 5-Aminothiophene-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Aminothiophene-2-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4).

This molecule presents a unique set of challenges: the electron-donating 5-amino group significantly enriches the thiophene ring, making it highly susceptible to oxidative degradation [1]. Simultaneously, the 2-carboxamide group acts as a strong hydrogen bond donor and acceptor, driving complex solubility behaviors and a tendency to "oil out" rather than crystallize. This guide provides the causal reasoning, troubleshooting steps, and validated protocols necessary to achieve high-purity crystalline material.

Solvent Selection Matrix

Choosing the correct solvent is a delicate balance between disrupting the robust intermolecular hydrogen bonding of the carboxamide group and preventing the thermal degradation of the thiophene core.

Solvent SystemHot SolubilityCold SolubilityOiling Out RiskCausal Analysis & Recommendation
Isopropanol (IPA) HighLowModeratePrimary Choice. The secondary alcohol provides sufficient polarity to dissolve the amide at 60°C, while its bulkiness promotes crystallization upon cooling.
EtOAc / Heptane High (in EtOAc)Very LowHighAlternative. Excellent for tuning polarity. However, rapid addition of the non-polar anti-solvent (heptane) can force liquid-liquid phase separation (oiling out).
Acetonitrile ModerateLowLowNiche Use. Ideal for highly pure crude. However, heavily oxidized (polymeric) impurities are poorly soluble, complicating hot filtration.
Ethanol / Water Very HighModerateLowNot Recommended. High risk of amide hydrolysis at elevated temperatures. Residual water also promotes hydrate formation, altering the melting point.

Recrystallization Workflow

The following decision tree illustrates the critical path for processing oxidation-sensitive aminothiophenes.

Recrystallization_Workflow Start Crude 5-Aminothiophene- 2-carboxamide Degas Solvent Degassing (N2/Ar sparge for 15 min) Start->Degas Select Solvent (e.g., IPA) Dissolve Dissolution at 60-70°C (Strictly below boiling) Degas->Dissolve Maintain Inert Atmosphere Charcoal Activated Carbon Treatment (5-10% w/w for 10 min) Dissolve->Charcoal If solution is brown/dark FilterHot Hot Filtration (Pre-warmed funnel) Dissolve->FilterHot If solution is clear/yellow Charcoal->FilterHot Remove Impurities Cooling Controlled Cooling (0.5°C/min to 4°C) FilterHot->Cooling Clear Filtrate Collect Vacuum Filtration & Cold Wash Cooling->Collect Crystal Formation

Workflow for the oxidation-free recrystallization of 5-Aminothiophene-2-carboxamide.

Troubleshooting & FAQs

Q1: Why does my solution turn dark brown or black during heating?

Causality: The 5-amino group donates electron density into the thiophene π-system, creating an electron-rich aromatic core. When exposed to heat and dissolved oxygen, the molecule undergoes rapid radical-mediated oxidation, forming highly colored, polymeric byproducts [2]. Solution:

  • Degas your solvents: Sparge the recrystallization solvent with Nitrogen or Argon for at least 15 minutes prior to heating.

  • Control the temperature: Never boil the solvent. Keep the dissolution temperature between 60°C and 70°C.

  • Use Activated Carbon: If the crude is already degraded, add 5-10% (w/w) activated charcoal during the dissolution phase to adsorb the polymeric impurities [3].

Q2: The compound forms a viscous oil at the bottom of the flask instead of crystallizing ("Oiling Out"). How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed by impurities to a temperature below the point at which it becomes insoluble in the solvent. Because 5-Aminothiophene-2-carboxamide forms extensive hydrogen-bond networks, rapid cooling or excessive non-polar anti-solvent causes the molecules to aggregate amorphously rather than align into a crystal lattice. Solution:

  • Adjust the solvent volume: You may be using too little solvent, causing the compound to crash out above its depressed melting point. Add 10-15% more solvent.

  • Slower cooling ramp: Cool the flask ambiently in a warm water bath rather than placing it directly on ice.

  • Seeding: Introduce a pure seed crystal of 5-Aminothiophene-2-carboxamide when the solution reaches ~40°C to provide a nucleation site, forcing crystallization over phase separation.

Q3: How do I perform the hot filtration without the product crashing out in the funnel?

Causality: The high polarity of the carboxamide group means solubility drops exponentially as temperature decreases. Any cold surface will trigger immediate nucleation. Solution: Use a stemless glass funnel and pre-warm it in an oven at 80°C. Use fluted filter paper to maximize surface area and flow rate. Keep the receiving flask heated on a hotplate during the filtration process.

Validated Experimental Protocol: Isopropanol Recrystallization

This protocol utilizes Isopropanol (IPA) as a single-solvent system, optimized to prevent oxidation and ensure high recovery of the aminothiophene core.

Materials Required:

  • Crude 5-Aminothiophene-2-carboxamide

  • Isopropanol (ACS Reagent Grade)

  • Activated Carbon (Norit® or equivalent, 100 mesh)

  • Argon or Nitrogen gas line

  • Pre-warmed stemless funnel and fluted filter paper

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 50 mL of IPA into a round-bottom flask. Insert a sparging needle and bubble Argon/Nitrogen through the solvent for 15 minutes at room temperature.

  • Suspension: Add 1.0 g of crude 5-Aminothiophene-2-carboxamide to the flask. Maintain a gentle sweep of inert gas over the headspace.

  • Dissolution: Place the flask in an oil bath set to 70°C. Stir gently until the solid dissolves. Do not exceed 75°C to prevent thermal degradation.

  • Decolorization (If required): If the solution is dark brown, temporarily remove it from the heat. Carefully add 50-100 mg of activated carbon. Return to heat and stir for 10 minutes.

  • Hot Filtration: Rapidly filter the hot suspension through the pre-warmed stemless funnel equipped with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Controlled Nucleation: Seal the receiving flask under Argon. Allow it to cool undisturbed at room temperature for 2 hours. Once it reaches room temperature, transfer it to a 4°C refrigerator for an additional 2 hours to maximize yield.

  • Isolation: Collect the pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold, degassed IPA.

  • Drying: Dry the crystals under high vacuum in a dark desiccator for 12 hours. Store the final product in an amber vial at 2-8°C under an inert atmosphere [1].

References

  • UNL Digital Commons. "Syntheses in the Thiophene Series: Stability and Reactivity of Substituted Thiophenes." University of Nebraska-Lincoln. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base." PubMed Central. URL: [Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Oxidative Degradation of 5-Aminothiophene-2-carboxamide

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to mitigate the oxidative degradation of 5-Am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to mitigate the oxidative degradation of 5-Aminothiophene-2-carboxamide. This compound's inherent reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation, potentially compromising experimental outcomes. This document offers a structured approach to understanding and preventing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of 5-Aminothiophene-2-carboxamide degradation?

A1: The degradation of 5-Aminothiophene-2-carboxamide is primarily an oxidative process. The molecule's structure, featuring an electron-rich aminothiophene ring, is susceptible to oxidation from several common laboratory sources:

  • Atmospheric Oxygen: This is the most frequent cause. The compound can react with oxygen in the air, a process that can be accelerated by light and ambient temperature.[1]

  • Solvent Impurities: Common solvents, particularly ethers like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O), can form explosive peroxide impurities over time upon exposure to air and light. These peroxides are potent oxidizing agents.[2]

  • Trace Metals: Catalytic amounts of metal ions can facilitate oxidative pathways.

  • Light Exposure (Photo-oxidation): Energy from light, especially UV, can promote the formation of radical species that initiate oxidation.[1]

  • Elevated Temperatures: Increased temperature accelerates the rate of chemical reactions, including oxidation.[1][3]

Q2: I've noticed my solid sample turning from off-white to a dark brown. What does this indicate and what are the likely degradation products?

A2: This color change is a definitive visual indicator of significant oxidative degradation. The pure compound is typically an off-white or pale yellow powder.[4] The formation of highly conjugated, colored byproducts signifies decomposition.

The degradation likely involves oxidation at the sulfur atom of the thiophene ring and potentially the amino group. Common degradation products for thiophene derivatives include the corresponding sulfoxides and sulfones .[5][6][7] In some cases, oxidative dimerization or polymerization can also occur, leading to more complex, often insoluble, colored materials.[8]

Q3: Can degraded 5-Aminothiophene-2-carboxamide still be used in a synthesis?

A3: It is strongly advised against. Using degraded material introduces significant impurities into your reaction. This can lead to:

  • Low or no yield of the desired product.

  • Formation of complex side-products , making purification difficult or impossible.

  • Inaccurate stoichiometry , as the actual amount of active starting material is unknown.

  • Unreliable and irreproducible experimental results.

Troubleshooting and Preventative Protocols

This section provides solutions to common problems encountered when working with 5-Aminothiophene-2-carboxamide.

Issue 1: The solid compound has discolored during storage.
  • Root Cause Analysis: The compound was likely stored with repeated or prolonged exposure to air and/or light. Amines, in general, are susceptible to air oxidation, and proper storage is critical to maintain their integrity.[3]

  • Immediate Action: The discolored material should be considered compromised and discarded according to your institution's safety protocols.

  • Validated Preventative Protocol: Proper Storage of Air-Sensitive Solids

    • Inert Atmosphere is Key: Store the solid under a dry, inert atmosphere like argon or nitrogen.[1][4] This is the most critical step.

    • Procedure: Place the vial inside a glove box, remove the cap, and allow the atmosphere to equilibrate. Alternatively, use a Schlenk flask or a vial with a septum, and cycle between vacuum and backfilling with inert gas (3 cycles is standard practice).

    • Low Temperature Storage: Store the sealed container at 2-8°C, or for long-term storage, at -20°C.[4] This slows the kinetics of any potential degradation.

    • Protect from Light: Always use amber glass vials or wrap standard vials in aluminum foil to prevent photo-oxidation.[1][9]

    • Aliquot for Frequent Use: If you will be using the compound frequently, aliquot the bulk material into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to the ambient atmosphere.

Issue 2: My reaction mixture turns dark upon adding 5-Aminothiophene-2-carboxamide, resulting in poor yield.
  • Root Cause Analysis: The reaction conditions are promoting oxidation. This is typically due to dissolved oxygen in the solvents or the use of solvents containing peroxide impurities. Even seemingly robust reactions can be affected by the degradation of a sensitive starting material.

  • Troubleshooting Workflow:

    • Solvent Integrity Check:

      • Problem: Ethereal solvents (THF, Dioxane, Et₂O) are notorious for forming peroxides.

      • Solution: Use freshly opened bottles of anhydrous solvent. If the solvent is more than a few months old (after opening), test for peroxides using potassium iodide (KI) starch paper or commercial test strips. If positive, either discard the solvent or purify it by passing it through an activated alumina column.

    • Implement Air-Free Reaction Techniques:

      • Problem: Solvents equilibrated with air contain dissolved oxygen that can degrade the compound.

      • Solution: Degas the solvent and conduct the reaction under a positive pressure of an inert gas.[10][11]

  • Experimental Protocol: Degassing and Inert Atmosphere Reaction Setup

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10] Assemble the reaction flask while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Solvent Degassing (Choose one method):

      • (A) Sparging: Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent via a long needle for at least 20-30 minutes.

      • (B) Freeze-Pump-Thaw: For maximum oxygen removal in highly sensitive reactions, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing.

    • Reaction Setup: Transfer the degassed solvent to the reaction flask via cannula. Add other stable reagents. Finally, add the 5-Aminothiophene-2-carboxamide as a solid under a positive flow of inert gas or as a solution prepared in a separate flask with degassed solvent.

    • Maintain Inert Atmosphere: Ensure the reaction is vented through an oil or mercury bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[10]

Issue 3: LC-MS analysis of my crude product shows an unexpected peak with a mass of +16 or +32 amu compared to my starting material.
  • Root Cause Analysis: This is a classic signature of oxidation. An increase of +16 amu corresponds to the addition of one oxygen atom (formation of a sulfoxide or N-oxide). An increase of +32 amu corresponds to the addition of two oxygen atoms (formation of a sulfone).[6][7]

  • Analytical Confirmation: Forced Degradation Study

    • Objective: To intentionally degrade a pure sample of the starting material to see if the resulting degradation products match the unknown impurity in your reaction mixture. This is a common strategy used in pharmaceutical stability testing.[12]

    • Protocol:

      • Prepare a dilute solution of pure 5-Aminothiophene-2-carboxamide in a suitable solvent (e.g., acetonitrile/water).

      • Split the solution into three vials:

        • Control: Keep sealed and protected from light.

        • Oxidative Stress: Add a small amount of a mild oxidizing agent, such as 3% hydrogen peroxide.

        • Air/Light Stress: Leave the vial open to the air on a benchtop for 24-48 hours.

      • Analyze all three samples by LC-MS. Compare the retention times and mass spectra of the new peaks in the stressed samples to the unknown impurity from your experiment. A match provides strong evidence for the impurity's identity.

Data and Workflow Summaries

Table 1: Troubleshooting Guide for 5-Aminothiophene-2-carboxamide Degradation

Observed Issue Primary Cause(s) Immediate Corrective Action Long-Term Preventative Strategy
Solid turns brown/black in vialAir/light exposure during storageDiscard the compromised materialStore under inert gas (Ar/N₂), at 2-8°C, protected from light. Aliquot for frequent use.
Reaction mixture darkens; yield is lowDissolved O₂ in solvent; peroxide impuritiesStop the reaction; re-evaluate the setup and solvent purityUse anhydrous, peroxide-free solvents. Degas all solvents. Run reactions under an inert atmosphere.
LC-MS shows impurity at M+16 or M+32Oxidation to sulfoxide or sulfoneIsolate and characterize if necessary; otherwise, optimize reaction to prevent formationConduct a forced degradation study to confirm identity. Implement rigorous air-free techniques.

Diagram 1: Workflow for Handling and Using 5-Aminothiophene-2-carboxamide

This diagram outlines the critical steps and decision points to ensure the chemical integrity of 5-Aminothiophene-2-carboxamide from storage to reaction.

cluster_storage Part 1: Storage Protocol cluster_reaction Part 2: Reaction Setup start Receive Compound check_color Inspect Color: Off-white/Pale Yellow? start->check_color store_inert Aliquot & Store: - Inert Gas (Ar/N₂) - 2-8°C / -20°C - Amber Vial (No Light) check_color->store_inert Yes discard Discard Material: Evidence of Oxidation check_color->discard No (Dark Color) prep_reaction Plan Synthesis store_inert->prep_reaction Use Stored Material check_solvents Use Anhydrous, Peroxide-Free Solvents prep_reaction->check_solvents degas_solvents Degas Solvents (Sparging or Freeze-Pump-Thaw) check_solvents->degas_solvents inert_setup Assemble Dry Glassware Under Inert Atmosphere degas_solvents->inert_setup add_reagents Add Reagents & 5-AT-2-CA Under Positive Inert Pressure inert_setup->add_reagents run_reaction Run Reaction with Bubbler add_reagents->run_reaction

Caption: A two-part workflow for the proper storage and experimental use of 5-Aminothiophene-2-carboxamide.

References

  • Vertex AI Search. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem. (2025). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem.
  • Nikolaou, K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. MDPI. [Link]

  • Glinzer, O., et al. (1983). Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. Fresenius' Zeitschrift für analytische Chemie, 315(4), 345-349. OSTI. [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Rademacher, P. M., et al. (2013). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 26(3), 435-444. SciSpace. [Link]

  • ResearchGate. (2025, August 7). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. Request PDF. [Link]

  • Sharma, J., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023, October 5). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. PMC. [Link]

  • Frolov, K., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(11), 7544-7557. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Al-Ghorbani, M., et al. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1286. PMC. [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved March 11, 2026, from Organic Chemistry Portal. [Link]

  • Gigli, M., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 763321. [Link]

  • Das, S., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Toxics, 10(5), 263. [Link]

  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chemistry: Current Research, 12(315). Longdom Publishing. [Link]

  • Wang, Y., et al. (2021). Degradation pathways of penthiopyrad by δ-MnO2 mediated processes: a combined density functional theory and experimental study. Environmental Science: Processes & Impacts, 23(11), 1801-1810. [Link]

  • LibreTexts Chemistry. (2021, December 27). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in 5-Aminothiophene-2-carboxamide Reactions

Welcome to the technical support center for 5-Aminothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Aminothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this valuable but moisture-sensitive reagent. By understanding the underlying chemistry and adopting rigorous techniques, you can ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during reactions involving 5-Aminothiophene-2-carboxamide, with a focus on moisture as the root cause.

Issue 1: Low or No Product Yield

You've run your reaction, but analysis (TLC, LC-MS, NMR) shows little to no desired product, and a significant amount of starting material remains.

Probable CauseScientific ExplanationRecommended Solution
Hydrolysis of Starting Material 5-Aminothiophene-2-carboxamide possesses both an amine and a carboxamide functional group. While amides are generally stable, the electron-donating nature of the amino group can increase the electron density of the thiophene ring system, potentially making the carboxamide more susceptible to hydrolysis under certain conditions (e.g., presence of acid/base catalysts and water). Water can act as a nucleophile, leading to the formation of 5-aminothiophene-2-carboxylic acid.Verify Starting Material Integrity: Before starting, ensure your 5-Aminothiophene-2-carboxamide is dry. If it appears clumpy or has been stored improperly, consider drying it under a high vacuum for several hours. For long-term storage, keep it in a desiccator under an inert atmosphere.
Quenched Reagents Many reactions involving this substrate, such as cross-couplings or reactions with organometallics, use reagents that are extremely sensitive to water (e.g., Grignard reagents, organolithiums).[1][2] Trace amounts of moisture in the solvent or on the glassware will rapidly quench these reagents, halting the reaction before it can start.[3]Implement Rigorous Anhydrous Techniques: Ensure all solvents are freshly dried and degassed.[4] Glassware must be oven-dried (e.g., >4 hours at 140°C) or flame-dried under vacuum and allowed to cool under a stream of inert gas like argon or nitrogen.[2][5]
Inhibited Catalyst Activity In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), water can coordinate to the metal center, inhibiting its catalytic activity. This prevents the formation of the active catalytic species required for the reaction cycle.Use Anhydrous Solvents & Inert Atmosphere: Use freshly distilled or commercially available anhydrous solvents. Set up the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a glove box to prevent atmospheric moisture from entering the system.[6][7]
Issue 2: Formation of Unexpected Side Products

Your reaction yields a complex mixture, with unexpected spots on TLC or peaks in your analytical data.

Probable CauseScientific ExplanationRecommended Solution
Dimerization or Polymerization The presence of moisture can sometimes alter reaction pathways. For instance, in reactions like the Gewald synthesis of related aminothiophenes, side reactions such as dimerization of intermediates can compete with the desired cyclization, especially if conditions are not optimal.[8] While 5-Aminothiophene-2-carboxamide is often a product of such reactions, its own reactivity can be influenced by residual moisture in subsequent steps.Control Reaction Conditions: Ensure strict anhydrous conditions. Sometimes, slowly adding the reagent via a syringe pump can maintain low concentrations and minimize side reactions. Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts early.
Degradation via Ring Opening While thiophene rings are generally stable, extreme pH conditions combined with water and heat can potentially lead to degradation pathways. The amino and carboxamide groups can influence the electronic properties of the ring, affecting its stability.[9]Maintain Neutral pH & Moderate Temperature: Unless the reaction mechanism requires strong acid or base, maintain a neutral pH. Avoid excessive heating. If heating is necessary, do so under a well-maintained inert atmosphere.
Reaction with Water as a Reagent In some cases, water may not be an innocent bystander but an active participant. For example, if you are using a reagent that can be hydrolyzed to form a reactive species (e.g., hydrolysis of an acid chloride to a carboxylic acid), this new species may then react with your starting material in an undesired way.Ensure All Reagents are Anhydrous: Do not assume that only your solvent needs to be dry. If you are using other reagents in solution, ensure they are also prepared under anhydrous conditions. Solid reagents should be dried in a vacuum oven if their stability permits.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 5-Aminothiophene-2-carboxamide?

Answer: The best practice for storing 5-Aminothiophene-2-carboxamide is in a tightly sealed container inside a desiccator. For enhanced stability, especially for long-term storage, it should be kept in a dark place, under an inert atmosphere (argon or nitrogen), and at a refrigerated temperature (2-8°C).

Q2: What is the most critical step to prevent moisture contamination in my reaction?

Answer: While every step is important, the most critical is the initial setup. This includes the rigorous drying of all glassware and the use of truly anhydrous solvents.[2][7] The surface of glass has silicon-oxygen bonds that attract a layer of water molecules, which must be removed by oven or flame drying.[2] This initial preparation creates a secure, dry environment before any reagents are introduced.

Q3: Can I use a drying tube, or do I need a full Schlenk line setup?

Answer: The required level of protection depends on the sensitivity of the reagents you are using.

  • Drying Tube: For reactions that are only mildly sensitive to moisture, a drying tube filled with a desiccant like calcium chloride (CaCl₂) can be sufficient to protect the reaction from atmospheric water vapor.[2][10]

  • Schlenk Line or Glove Box: For reactions involving highly water-sensitive reagents like organolithiums, Grignard reagents, or many transition metal catalysts, a drying tube is inadequate.[1][2] These reactions demand a fully inert atmosphere, which can only be reliably achieved using a Schlenk line or a glove box.[6] These tools allow for the complete removal of air and moisture through vacuum/backfill cycles and provide a positive pressure of inert gas.[6][11]

Q4: My solvent is labeled "anhydrous." Do I still need to dry it?

Answer: It depends. A freshly opened bottle of high-quality anhydrous solvent from a reputable supplier (e.g., packaged with a septum seal) is generally reliable for immediate use in most sensitive reactions.[7] However, once the bottle has been opened and punctured with a needle multiple times, the risk of moisture contamination increases. For highly sensitive applications, it is best practice to freshly distill the solvent over an appropriate drying agent or to use a solvent purification system.

Key Experimental Protocols & Visual Guides

To ensure success, it is imperative to master the techniques for creating and maintaining an anhydrous, inert environment.

Protocol 1: Standard Setup for a Moisture-Sensitive Reaction

This protocol outlines the essential steps for setting up a reaction under an inert atmosphere using a balloon/manifold system.

Materials:

  • Round-bottom flask (or other appropriate reaction vessel)

  • Magnetic stir bar

  • Rubber septa

  • Needles and syringes

  • Inert gas source (Argon or Nitrogen balloon or manifold)[12]

Procedure:

  • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours (or overnight).[5] Assemble the hot glassware (e.g., flask with stir bar and condenser) and cap the openings with rubber septa. Clamp it securely.

  • Establish Inert Atmosphere: Insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle to allow the air to be displaced.[12]

  • Purge the System: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air and any trace moisture.[13]

  • Cooling: Remove the exit needle first, then the gas inlet needle (if using a balloon) to maintain a positive pressure of inert gas as the flask cools to room temperature.

  • Reagent Addition:

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe.[14] Purge the syringe with inert gas before drawing up the liquid.

    • Solids: Add solid reagents quickly by briefly removing a septum and adding the solid under a positive flow of inert gas ("purging the neck"). For extremely sensitive solids, a glove box is recommended for weighing and addition.[2][6]

Visual Workflow: Inert Atmosphere Reaction Setup

The following diagram illustrates the key stages of preparing a reaction vessel for a moisture-sensitive experiment.

G cluster_prep Phase 1: Preparation cluster_inert Phase 2: Inerting cluster_reaction Phase 3: Reaction A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Hot Glassware (Flask, Stir Bar, Septum) A->B C 3. Clamp & Insert Needles (Inlet & Outlet) B->C D 4. Flush with N2/Ar (5-10 min) C->D E 5. Cool Under Positive Pressure D->E F 6. Add Anhydrous Solvent (via Syringe) E->F G 7. Add Reagents (Solids/Liquids) F->G H 8. Commence Reaction (Stir/Heat) G->H caption Workflow for Moisture-Sensitive Reaction Setup

Caption: Workflow for Moisture-Sensitive Reaction Setup

Troubleshooting Logic Diagram

When a reaction fails, a systematic approach is crucial. This diagram helps diagnose potential moisture-related issues.

G Start Problem: Low Yield / Failed Reaction Check_SM Check Starting Material (SM) Appearance, Age, Storage Start->Check_SM Check_Setup Review Anhydrous Technique Start->Check_Setup SM_OK SM Appears OK Check_SM->SM_OK Glassware Glassware Properly Dried? (Oven/Flame) Check_Setup->Glassware SM_OK->Check_Setup Yes Redry_SM Solution: Dry SM Under Vacuum SM_OK->Redry_SM No Solvent Solvent Quality? (Freshly Opened/Distilled) Glassware->Solvent Yes Redry_Glass Solution: Re-dry Glassware Rigorously Glassware->Redry_Glass No Atmosphere Inert Atmosphere Secure? (Positive Pressure) Solvent->Atmosphere Yes New_Solvent Solution: Use Fresh Anhydrous Solvent Solvent->New_Solvent No Improve_Inert Solution: Improve Purging / Use Schlenk Line Atmosphere->Improve_Inert No Other_Issue Issue is Likely Not Moisture. (Check Stoichiometry, Temp, etc.) Atmosphere->Other_Issue Yes caption Troubleshooting Decision Tree for Failed Reactions

Caption: Troubleshooting Decision Tree for Failed Reactions

References
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key...
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups.
  • Utah Tech University. (n.d.). Water Sensitive Reactions.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Inert Atmosphere - YouTube. (2022, February 2).
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Benchchem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line.
  • Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.
  • ResearchGate. (2023, March 16). (PDF) Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino- 6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone: Experimental and Computational Study.
  • Request PDF. (n.d.). Conducting moisture sensitive reactions under mechanochemical conditions.
  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles.
  • ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
  • Chemguide. (n.d.). the preparation of amides.
  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
  • Sigma-Aldrich. (n.d.). 5-Aminothiophene-2-carboxamide | 763068-76-4.
  • Unknown Source. (n.d.). the manipulation of air.sensitive compounds.
  • Reddit. (2025, July 21). best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? I've made NHS esters successfully but my product with PFP isn't appearing according to NMR : r/Chempros.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ResearchGate. (2025, August 10). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • MDPI. (2006, May 16). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Thiophene Derivatives.
  • Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradua.
  • ARKIVOC. (2010, July 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat.
  • MilliporeSigma. (n.d.). 5-Aminothiophene-2-carboxamide | 763068-76-4.
  • PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
  • PMC. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.
  • ResearchGate. (2012, June 15). (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
  • PMC. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PMC. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.
  • ChemicalBook. (2026, January 13). 3-AMINOTHIOPHENE-2-CARBOXAMIDE | 147123-47-5.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 5-Aminothiophene-2-carboxamide Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing 5-aminothiophene-2-carboxamide scaffolds. These struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing 5-aminothiophene-2-carboxamide scaffolds. These structures are privileged pharmacophores in drug discovery, but introducing bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aryls) often leads to stalled reactions, low yields, or complex byproduct mixtures.

This guide provides field-proven, causality-driven solutions to overcome steric hindrance during the synthesis and derivatization of these scaffolds.

Diagnostic Workflow

Workflow Start Sterically Hindered 5-Aminothiophene-2-carboxamide Step1 Identify Reaction Bottleneck Start->Step1 Gewald Core Ring Synthesis (Gewald Reaction) Step1->Gewald Low yield of thiophene core Amide 2-Carboxamide Formation Step1->Amide Failed EDC/HOBt coupling Amine 5-Amino Functionalization Step1->Amine Unreactive 5-NH2 group Gewald_Sol Two-Step Condensation + Microwave (40-60°C) Gewald->Gewald_Sol Amide_Sol Acyl Fluoride Generation (TFFH / BTFFH) Amide->Amide_Sol Amine_Sol Buchwald-Hartwig (Pd/BrettPhos) Amine->Amine_Sol

Workflow for troubleshooting steric hindrance in 5-aminothiophene derivatives.

FAQ & Troubleshooting Guides

Section 1: Core Scaffold Construction (Gewald Reaction)

Q: I am attempting a Gewald reaction using a sterically hindered ketone to form a substituted 5-aminothiophene-2-carboxylate, but I am observing mostly unreacted starting material and tar formation. How can I drive this reaction to completion?

The Causality: The standard multicomponent Gewald reaction relies on a Knoevenagel-Cope condensation followed by sulfurization and ring closure[1]. When using sterically hindered ketones, the initial condensation with the active methylene compound (e.g., cyanoacetamide) is kinetically unfavorable. Prolonged heating to force the reaction leads to the degradation of elemental sulfur and the formation of intractable polymeric tars.

The Solution: Decouple the reaction into a two-step protocol. By isolating the intermediate α,β-unsaturated nitrile, you remove the water byproduct (which inhibits the forward reaction) and prevent sulfur from degrading during the slow condensation phase[1]. Microwave irradiation can further accelerate the cyclization of challenging substrates.

Self-Validating Protocol: Two-Step Gewald Synthesis

  • Condensation: Combine the hindered ketone (1.0 eq) and cyanoacetamide (1.1 eq) in toluene. Add a catalytic amount of piperidine and glacial acetic acid.

  • Dehydration: Reflux the mixture under a Dean-Stark trap until water evolution ceases (typically 12-24 hours). Validation check: The cessation of water droplet formation in the trap visually validates that the Knoevenagel condensation is complete.

  • Isolation: Concentrate the mixture and quickly filter the crude α,β-unsaturated nitrile through a short silica plug to remove baseline impurities.

  • Cyclization: Dissolve the intermediate in ethanol. Add elemental sulfur (1.1 eq) and morpholine (1.0 eq). Heat gently (40–60 °C) under microwave irradiation for 30–60 minutes. Validation check: The reaction is complete when the elemental sulfur completely dissolves and the mixture turns a deep, clear red/brown.

Section 2: Amide Coupling at the 2-Position

Q: Standard EDC/HOBt and even HATU couplings are failing to couple my sterically hindered 5-aminothiophene-2-carboxylic acid with a bulky secondary amine. What is the most effective alternative?

The Causality: Coupling reagents like HATU generate an OAt active ester. While highly reactive due to neighboring group participation, the OAt ester possesses significant steric bulk. When both the electrophile and the nucleophile are sterically hindered, the transition state for the nucleophilic attack becomes energetically inaccessible.

The Solution: Switch to in situ acyl fluoride generation using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH[2]. The fluorine atom is exceptionally small (van der Waals radius ~1.47 Å, similar to oxygen), which minimizes steric repulsion during the amine's approach[3]. Furthermore, the highly polarized C-F bond maintains exceptional electrophilicity, and acyl fluorides are highly resistant to background hydrolysis.

Quantitative Comparison of Coupling Reagents for Hindered Substrates

Coupling ReagentActive IntermediateSteric ToleranceByproduct Toxicity / HazardRecommended Use Case
EDC / HOBt OBt EsterLowLow (Water-soluble urea)Primary amines, unhindered acids
HATU OAt EsterModerateModerate (Allergenic)Secondary amines, moderate bulk
COMU Oxyma EsterModerate-HighLow (Safer than HATU)Microwave-assisted SPPS[2]
TFFH / BTFFH Acyl FluorideVery High Moderate (Fluoride ions)Highly hindered α,α-disubstituted systems[3]

Self-Validating Protocol: Acyl Fluoride-Mediated Amide Coupling

  • Activation: Dissolve the sterically hindered 5-aminothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Add DIPEA (3.0 eq) followed by TFFH (1.2 eq). Stir at room temperature for 30 minutes. Validation check: Take a small aliquot for LC-MS; the mass of the acyl fluoride ([M+F]+ or the corresponding methanolysis product if quenched in MeOH) must be the dominant peak before proceeding.

  • Coupling: Add the bulky amine (1.5 eq) dropwise. If the amine is exceptionally hindered, heat the reaction to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO3. The use of TFFH avoids the formation of the difficult-to-remove urea byproducts seen with carbodiimides.

Section 3: N-Functionalization of the 5-Amino Group

Q: I am trying to perform a Buchwald-Hartwig cross-coupling to attach an ortho-substituted aryl ring to the 5-amino group. I am seeing mostly desulfurization of the thiophene and dimerization of the aryl halide. How can I optimize this?

The Causality: The 5-amino group on a thiophene-2-carboxamide is electronically deactivated by the electron-withdrawing carboxamide at the 2-position, making it a poor nucleophile. Furthermore, thiophenes can poison palladium catalysts by coordinating via the sulfur atom, leading to desulfurization. When steric hindrance is added to the aryl halide, the reductive elimination step of the catalytic cycle becomes the bottleneck, leading to off-target side reactions like dimerization.

The Solution: Utilize a highly active, bulky, and electron-rich dialkylbiaryl phosphine ligand such as BrettPhos or RuPhos . These ligands are specifically engineered to force the palladium center into a mono-ligated L1​Pd(0) state, which accelerates oxidative addition, while their extreme steric bulk forces the difficult reductive elimination step to occur rapidly, outcompeting desulfurization.

Self-Validating Protocol: Pd-Catalyzed C-N Cross-Coupling

  • Preparation: In a rigorously dried Schlenk tube, combine the 5-aminothiophene derivative (1.0 eq), the sterically hindered aryl bromide (1.2 eq), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times. Crucial Step: Oxygen will irreversibly oxidize the electron-rich BrettPhos ligand, halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Heating: Heat to 90 °C for 4–8 hours. Validation check: The reaction should turn from a dark purple/red (characteristic of Pd2​(dba)3​ ) to a clear golden-yellow or orange, indicating the successful formation of the active catalytic species.

  • Purification: Filter through a pad of Celite to remove the Pd-black and inorganic base salts before chromatographic purification.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: rsc.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Aminothiophene-2-carboxamide

An in-depth structural characterization of 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4) requires a nuanced understanding of heteroaromatic electronics and solvent interactions. As a versatile building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of 5-Aminothiophene-2-carboxamide (CAS: 763068-76-4) requires a nuanced understanding of heteroaromatic electronics and solvent interactions. As a versatile building block in medicinal chemistry—particularly in the development of kinase inhibitors and antitubercular agents[1]—ensuring its high-purity verification via 1 H Nuclear Magnetic Resonance (NMR) is a critical quality control step.

This guide provides a comparative analysis of NMR methodologies, detailing the causality behind solvent selection, field-strength utility, and self-validating experimental protocols.

To accurately assign the 1 H NMR spectrum of 5-Aminothiophene-2-carboxamide, one must first understand the opposing electronic forces governing the thiophene ring. The molecule features a classic "push-pull" system:

  • The "Push" (+M Effect): The amino group ( −NH2​ ) at C5 is strongly electron-donating via resonance. It pushes electron density into the ring, significantly shielding the adjacent C4 proton and shifting its resonance upfield ( 6.05 ppm).

  • The "Pull" (-M Effect): The carboxamide group ( −CONH2​ ) at C2 is electron-withdrawing. The electronegative carbonyl oxygen pulls electron density away from the ring, deshielding the C3 proton and shifting its resonance downfield ( 7.35 ppm).

This dynamic creates a distinct, easily identifiable AB (or AX) spin system for the aromatic protons, characterized by a coupling constant ( J3,4​ ) of approximately 4.0 Hz, which is the standard signature for 2,5-disubstituted thiophenes[2]. Furthermore, the −CONH2​ protons often appear as two distinct broad singlets rather than a single peak. This is caused by the restricted rotation around the C-N partial double bond, placing one proton syn and the other anti to the carbonyl oxygen.

Comparative Analysis I: Solvent Selection (DMSO- d6​ vs. CDCl 3​ )

The choice of deuterated solvent dictates the quality of the resulting spectrum. For highly polar molecules like 5-Aminothiophene-2-carboxamide, solvent causality is driven by hydrogen bonding and solubility limits. As documented in[1], highly polar thiophene derivatives exhibit vastly different spectral profiles depending on the solvent matrix.

Analytical FeatureDMSO- d6​ (Recommended)CDCl 3​ (Alternative)Causality / Spectroscopic Impact
Solubility Excellent (>20 mg / 0.6 mL)Poor (<2 mg / 0.6 mL)DMSO disrupts intermolecular hydrogen bonds between the amide/amine groups, preventing aggregation.
Labile Protons ( −NH2​ , −CONH2​ ) Sharp, distinct broad singletsMissing or extremely broadDMSO acts as a hydrogen-bond acceptor, slowing down proton exchange rates and sharpening labile signals[2].
H-3 Chemical Shift 7.35 ppm (d, J=4.0 Hz) 7.25 ppm (d, J=4.0 Hz)Solvent polarity slightly deshields the ring protons in DMSO compared to chloroform.
Signal-to-Noise (S/N) High (due to high concentration)Low (due to poor solubility)Poor solubility in CDCl 3​ requires excessive scanning, wasting instrument time.

Comparative Analysis II: Instrument Field Strength

When integrating 5-Aminothiophene-2-carboxamide into a drug discovery pipeline, researchers must choose between routine benchtop screening and high-resolution structural elucidation.

Feature600 MHz NMR (High-Field)60 MHz NMR (Benchtop)Operational Causality
Resolution Baseline separation of all peaksAmide/amine peaks may overlapHigh-field magnets provide superior dispersion (Hz/ppm), crucial for resolving complex multiplets.
Sensitivity 1-2 mg is sufficientRequires >15 mgCryoprobes in 600 MHz systems drastically lower thermal noise, enabling micro-scale analysis.
Primary Utility Absolute structural confirmationRapid reaction monitoringBenchtop systems are ideal for confirming the consumption of starting materials directly in the fume hood.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignments, the following protocol incorporates a D2​O exchange step. This creates a self-validating system : if a peak disappears upon the addition of heavy water, it is definitively proven to be a heteroatom-bound (exchangeable) proton, eliminating guesswork.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 10–15 mg of 5-Aminothiophene-2-carboxamide. Causality: This mass provides an optimal concentration for 1D 1 H NMR, maximizing the Signal-to-Noise ratio without increasing solution viscosity, which would otherwise broaden the peaks due to shortened T2​ relaxation times.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer to a standard 5 mm NMR tube.

  • Primary Acquisition: Acquire the spectrum using a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay ( d1​ ) to 2.0 seconds. Causality: A sufficient d1​ ensures all protons fully relax to equilibrium between pulses, guaranteeing accurate quantitative integration (1H : 1H : 2H : 2H).

  • The Self-Validation Step ( D2​O Exchange):

    • Remove the NMR tube and add 2 drops of D2​O .

    • Cap and invert the tube 5-10 times to ensure complete mixing.

    • Re-acquire the spectrum under identical parameters.

    • Validation: The broad singlets corresponding to the −NH2​ ( 6.50 ppm) and −CONH2​ ( 7.00, 7.45 ppm) groups will vanish, replaced by a single HOD peak around 3.3 ppm, definitively validating the assignment of the thiophene ring protons.

D2O_Exchange A Acquire 1H NMR (DMSO-d6) B Identify Labile Protons A->B C Add 2 drops D2O & Mix Thoroughly B->C D Acquire 2nd NMR (DMSO-d6 + D2O) C->D E Compare Spectra: Labile signals vanish D->E

Self-validating D2O exchange workflow for the definitive confirmation of labile protons.

Analytical Workflow Visualization

The logical relationship between synthesis, solvent selection, and analytical confirmation is mapped below. Adhering to this linear progression minimizes instrument downtime and prevents analytical artifacts.

NMR_Workflow A Compound Synthesis B Solvent Selection A->B C Sample Preparation B->C D 1H NMR Acquisition C->D E Data Processing D->E F Spectral Analysis E->F

End-to-end analytical workflow for the structural verification of 5-Aminothiophene-2-carboxamide.

References

  • RSC Advances - Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. The Royal Society of Chemistry. Available at:[Link]

  • AIP Conference Proceedings - Synthesis of a New Class of Pyrazolylsulfonyl Thiophenecarboxamides. AIP Publishing. Available at:[Link]

Sources

Comparative

FTIR characteristic peaks of 5-Aminothiophene-2-carboxamide

FTIR Characteristic Peaks of 5-Aminothiophene-2-carboxamide: A Comparative Spectroscopic Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally differentiating positional...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characteristic Peaks of 5-Aminothiophene-2-carboxamide: A Comparative Spectroscopic Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally differentiating positional isomers of heterocyclic scaffolds. 5-Aminothiophene-2-carboxamide (CAS 763068-76-4) and its isomer 3-Aminothiophene-2-carboxamide (CAS 147123-47-5)[1] are critical building blocks in drug discovery, particularly in the synthesis of kinase inhibitors and allosteric modulators. While mass spectrometry can confirm their identical molecular weights, Fourier Transform Infrared (FTIR) spectroscopy provides the definitive structural fingerprint required to distinguish the positional electronic effects of the amino group on the thiophene ring.

This guide objectively compares the FTIR performance and spectral characteristics of 5-Aminothiophene-2-carboxamide against alternative thiophene derivatives, providing mechanistic insights and field-proven experimental protocols.

Mechanistic Insights: The Causality of Peak Shifts

The position of the amino substituent fundamentally alters the electron density distribution across the thiophene π -system, which is directly observable in the FTIR spectrum.

In 5-Aminothiophene-2-carboxamide , the amino group is in direct conjugation with the carboxamide group at the 2-position. The strong +M (mesomeric/resonance) electron-donating effect of the 5-amino group pumps electron density through the diene system of the thiophene ring directly into the carbonyl carbon of the carboxamide. This electron delocalization increases the single-bond character of the C=O bond, thereby decreasing its force constant. Consequently, the Amide I (C=O stretch) band shifts to a lower frequency (red shift), typically appearing around 1640–1650 cm⁻¹[2].

Conversely, in 3-Aminothiophene-2-carboxamide , the amino group is positioned ortho to the carboxamide. While resonance still occurs, this proximity facilitates strong intramolecular hydrogen bonding between the primary amine hydrogens and the carbonyl oxygen. This distinct interaction broadens the N-H stretching bands and restricts the carbonyl stretch differently than the purely conjugated 5-amino system, resulting in a C=O stretch typically observed at higher wavenumbers (1660–1670 cm⁻¹) compared to the 5-substituted isomer. Unsubstituted thiophene-2-carboxamides, lacking these electron-donating groups, exhibit even higher C=O stretching frequencies around 1675–1680 cm⁻¹[3].

ElectronicEffects A 5-Amino Group (+M Electron Donation) B Thiophene Ring (π-Conjugation) A->B C 2-Carboxamide Group (Increased Electron Density) B->C D C=O Bond Order Decreases (Red Shift in FTIR) C->D

Electronic resonance pathway of 5-Aminothiophene-2-carboxamide causing FTIR C=O red shift.

Comparative FTIR Spectral Data

The following table summarizes the quantitative FTIR spectral data, allowing for an objective comparison between 5-Aminothiophene-2-carboxamide and its structural alternatives.

Functional Group / Vibrational Mode5-Aminothiophene-2-carboxamide (cm⁻¹)3-Aminothiophene-2-carboxamide (cm⁻¹)Thiophene-2-carboxamide (Reference) (cm⁻¹)
N-H Stretch (Primary Amine) 3420, 33103450, 3350N/A
N-H Stretch (Amide) 3200 - 32503260 - 32803265 - 3280
C=O Stretch (Amide I) 1640 - 16501660 - 16701675 - 1680
C=C Stretch (Thiophene Ring) 1550 - 15801520 - 15601510 - 1530
C-N Stretch (Amide III) 1250 - 12801240 - 12701235 - 1250
C-S Stretch (Thiophene Ring) 870 - 885875 - 890880 - 885

(Data synthesized from spectroscopic analyses of aminothiophene and carboxamide derivatives[2][3])

Self-Validating Experimental Protocol: Solid-State FTIR Analysis

To ensure high-fidelity, reproducible spectral data, the solid-state KBr pellet method is preferred over liquid-cell FTIR. Liquid solvents can induce varying degrees of intermolecular hydrogen bonding, which obscures the intrinsic electronic effects of the thiophene ring. The following protocol is designed as a self-validating system to guarantee data integrity.

Step 1: Sample Preparation (KBr Pellet Method) Causality: Potassium bromide (KBr) is completely transparent in the mid-IR region (4000–400 cm⁻¹). Utilizing a solid-state matrix isolates the compound, preventing solvent-induced peak shifts.

  • Dry the IR-grade KBr powder in an oven at 110°C for at least 2 hours to remove absorbed moisture (water exhibits a broad, interfering O-H stretch at ~3400 cm⁻¹).

  • Accurately weigh 1–2 mg of the synthesized 5-Aminothiophene-2-carboxamide and 150 mg of the dried KBr.

  • Mill the mixture thoroughly in an agate mortar for 3–5 minutes. Critical Check: The particle size must be reduced to less than 2 µm to prevent Mie scattering, which causes sloping baselines in the final spectrum.

  • Transfer the finely ground powder to a 13 mm stainless steel die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to form a transparent or highly translucent pellet.

Step 2: Spectral Acquisition

  • Purge the FTIR spectrometer sample compartment with dry nitrogen gas for 5 minutes. Causality: This eliminates atmospheric H₂O vapor and CO₂ gas, which produce sharp interfering bands at 3500–4000 cm⁻¹ and 2350 cm⁻¹, respectively.

  • Place a blank KBr pellet (prepared identically but without the sample) into the beam path and collect a background spectrum.

  • Insert the sample pellet and acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 32 independent scans to mathematically enhance the signal-to-noise ratio.

Step 3: Data Validation and Processing

  • Inspect the baseline of the raw spectrum. A flat baseline validates that the sample was ground sufficiently and the pellet was pressed correctly. If the baseline slopes upward at higher wavenumbers, discard the pellet and repeat Step 1 with longer milling times.

  • Apply a baseline correction and minimal smoothing (e.g., Savitzky-Golay filter) only if necessary, ensuring that peak geometries (especially the critical Amide I and N-H bands) are not distorted.

Workflow step1 1. Sample Preparation (Dry KBr, Mill to <2 µm, Press at 8-10 tons) step2 2. Background Scan (N2 Purge, Blank KBr Pellet) step1->step2 step3 3. Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Resolution, 32 Scans) step2->step3 step4 4. Data Validation (Baseline Check for Mie Scattering) step3->step4 step5 5. Peak Assignment (Identify C=O, N-H, C=C, C-S bands) step4->step5

Standardized FTIR spectroscopic workflow for analyzing aminothiophene derivatives.

Conclusion

FTIR spectroscopy serves as a highly sensitive, non-destructive tool for verifying the structural identity of 5-Aminothiophene-2-carboxamide. By understanding the underlying causality of mesomeric electron donation and employing a rigorous, self-validating KBr pellet protocol, researchers can confidently distinguish this compound from its positional isomers, ensuring the integrity of downstream drug development workflows.

References

  • Synthesis of Aminothiophene Substituted Squarylium Dyes and Study of their Electrical Conductivity Properties | Hilaris Publisher | 2

  • Metal based drugs: design, synthesis and in-vitro antimicrobial screening of Co(II), Ni(II), Cu(II) and Zn(II) complexes with some new carboxamide derived compounds | Taylor & Francis | 3

  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives | Benchchem |

  • 5-Aminothiophene-2-carboxamide | 763068-76-4 | Sigma-Aldrich |

  • 3-Aminothiophene-2-carboxamide (CAS 147123-47-5) | Fluorochem | 1

Sources

Validation

UV-Vis absorption properties of 5-Aminothiophene-2-carboxamide dyes

As a Senior Application Scientist specializing in photophysics and chromophore design, I frequently evaluate novel heterocyclic scaffolds for their utility in molecular probes, biological imaging, and drug development. A...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in photophysics and chromophore design, I frequently evaluate novel heterocyclic scaffolds for their utility in molecular probes, biological imaging, and drug development. Among the most versatile building blocks in modern dye chemistry is the 5-aminothiophene-2-carboxamide (5-ATC) scaffold.

This guide provides an in-depth, objective comparison of the UV-Vis absorption properties of 5-ATC dyes against conventional alternatives like coumarins and standard azo dyes. By dissecting the causality behind their photophysical behavior and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering the next generation of functional colorants.

To understand the UV-Vis properties of 5-ATC dyes, we must first examine the causality of their molecular architecture. The 5-ATC scaffold is typically synthesized via the Gewald multicomponent reaction, which efficiently installs specific functional groups onto the thiophene ring[1].

The resulting structure is a highly efficient Donor-π-Acceptor (D-π-A) push-pull system :

  • The Donor: The amino group at the 5-position acts as a strong electron donor, pushing electron density into the ring via its lone pair.

  • The π-Bridge: The highly polarizable thiophene core acts as an electron conduit. Thiophene is less aromatic than benzene, meaning its π-electrons are more easily delocalized, facilitating superior intramolecular charge transfer (ICT).

  • The Acceptor: The carboxamide group at the 2-position (often paired with other electron-withdrawing groups like cyano or ester moieties) acts as an electron sink.

The Photophysical Consequence: When exposed to light, the molecule undergoes an allowed π-π* transition coupled with strong ICT. Because the excited state is highly polar, it is differentially stabilized by surrounding solvent molecules. In polar solvents, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) narrows drastically. This results in a massive bathochromic (red) shift in the absorption maximum ( λmax​ )[2].

Comparative UV-Vis Performance Data

When engineering a molecular probe or a therapeutic tracer, the choice of fluorophore is dictated by its absorption profile, molar extinction coefficient ( ε ), and environmental sensitivity. Below is a comparative analysis of 5-ATC bis-azo derivatives against conventional Coumarin dyes and non-push-pull thiophenes.

Dye ClassStructural Example λmax​ (Non-Polar: CHCl 3​ ) λmax​ (Polar: DMF)Solvatochromic Shift ( Δλmax​ )Molar Extinction Coefficient ( ε )Primary Application
5-ATC Bis-Azo Dyes 2-Benzoyl-5-ATC azo derivative502 - 512 nm626 - 654 nm~140 nm (Massive) > 25,000 M −1 cm −1 Environment-sensitive probes, functional colorants[2]
Coumarin Dyes Coum-TAC~420 nm~440 nm~20 nm (Moderate)~15,000 - 20,000 M −1 cm −1 Covalent inhibitors, biological labeling[3]
Standard Thiophenes Unsubstituted Thiophene< 250 nm< 250 nmNegligible< 10,000 M −1 cm −1 Synthetic intermediates

Key Insight: While Coumarin dyes offer excellent stability and quantum yields for standard labeling[3], 5-ATC dyes exhibit a profound solvatochromic shift. The λmax​ of 5-ATC derivatives can swing from the blue/green region in non-polar environments to the deep red region in highly polar environments like DMF[2]. This makes 5-ATC dyes vastly superior for designing microenvironment-sensitive probes (e.g., monitoring lipid membrane polarity or protein-binding events).

Experimental Protocol: Self-Validating Solvatochromic UV-Vis Assay

To ensure scientific trustworthiness, photophysical characterization must be treated as a self-validating system. The following protocol details how to accurately determine the molar extinction coefficient and solvatochromic properties of 5-ATC dyes while controlling for instrumental drift.

Materials & Reagents
  • Purified 5-ATC dye (>98% via HPLC).

  • Spectroscopic grade solvents: Methanol (MeOH), Chloroform (CHCl 3​ ), and Dimethylformamide (DMF).

  • Reference Standard: Coumarin 153 (Known λmax​ in EtOH = 430 nm).

  • Quartz cuvettes (1.0 cm path length).

Step-by-Step Methodology
  • System Validation (The Self-Validating Step): Before measuring the unknown 5-ATC dye, prepare a 10 µM solution of Coumarin 153 in Ethanol. Measure the UV-Vis spectrum. Causality: If the λmax​ deviates by more than ±2 nm from 430 nm, the spectrophotometer's monochromator requires recalibration. Do not proceed until the standard is verified.

  • Stock Preparation: Accurately weigh the 5-ATC dye and dissolve it in DMF to create a 1.0 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Solvent Gradient Dilution: Aliquot the master stock into three separate series using MeOH, CHCl 3​ , and DMF to create a 5-point calibration curve for each solvent (e.g., 5, 10, 15, 20, and 25 µM). Note: Ensure the final concentration of the original DMF stock does not exceed 2% in the MeOH and CHCl 3​ samples to prevent solvent-mixing artifacts.

  • Spectral Acquisition: Blank the dual-beam UV-Vis spectrophotometer with the exact matching solvent. Scan the samples from 300 nm to 800 nm at a scan rate of 600 nm/min.

  • Data Extraction: Identify the λmax​ for each solvent. For 5-ATC bis-azo dyes, expect peaks around 500 nm in CHCl 3​ and >620 nm in DMF[2].

  • Beer-Lambert Calculation: Plot the maximum absorbance ( A ) against concentration ( c ). Perform a linear regression. The slope of the line equals the molar extinction coefficient ( ε ) in M −1 cm −1 , assuming a 1 cm path length ( A=εlc ).

Workflow Visualization

Below is the logical workflow for the solvatochromic characterization of these D-π-A dyes, mapping the critical path from synthesis to data extraction.

UVVisWorkflow Start Synthesize 5-ATC Dye (Gewald Reaction) Validate Run Reference Standard (Coumarin 153) Start->Validate Prep Prepare Stock Solutions (MeOH, CHCl3, DMF) Validate->Prep Instrument Calibrated Dilute Serial Dilution (5 - 25 µM range) Prep->Dilute Measure UV-Vis Spectrophotometry (Scan 300-800 nm) Dilute->Measure Analyze Extract λmax & Absorbance Plot Beer-Lambert Law Measure->Analyze Result1 Calculate Molar Extinction Coefficient (ε) Analyze->Result1 Result2 Determine Solvatochromic Shift (Δλmax) Analyze->Result2

Fig 1. Standardized experimental workflow for the solvatochromic UV-Vis characterization of 5-ATC dyes.

Conclusion & Application Outlook

The 5-aminothiophene-2-carboxamide scaffold is far more than a simple synthetic intermediate; it is a highly tunable photophysical engine. By leveraging its inherent D-π-A push-pull dynamics, researchers can achieve massive bathochromic shifts and high molar extinction coefficients that rival or exceed those of traditional coumarin or standard azo dyes. Because their UV-Vis absorption is exquisitely sensitive to local polarity, 5-ATC dyes are currently being heavily investigated not just as textile colorants, but as dynamic biological probes and structural backbones for targeted therapeutics (such as Hepatitis B virus capsid assembly effectors and anti-mycobacterial agents)[2][3].

References

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Biointerface Research in Applied Chemistry. Available at:[Link]

  • A Coumarin-Based Analogue of Thiacetazone as Dual Covalent Inhibitor and Potential Fluorescent Label of HadA in Mycobacterium tuberculosis. ACS Infectious Diseases. Available at:[Link]

  • The Gewald reaction in dye chemistry. ResearchGate. Available at:[Link]

Sources

Comparative

Validating synthesis of 5-Aminothiophene-2-carboxamide via melting point

Advanced Validation of 5-Aminothiophene-2-carboxamide Synthesis: A Comparative Guide to Melting Point Analysis Techniques For researchers and drug development professionals, validating the synthesis of heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Validation of 5-Aminothiophene-2-carboxamide Synthesis: A Comparative Guide to Melting Point Analysis Techniques

For researchers and drug development professionals, validating the synthesis of heterocyclic building blocks is a critical quality control gateway. 5-Aminothiophene-2-carboxamide (CAS 763068-76-4) is a highly valuable intermediate utilized extensively in the synthesis of biologically active pharmaceuticals and agrochemicals. While spectroscopic techniques (NMR, LC-MS) are indispensable for confirming molecular connectivity, they cannot definitively assess solid-state purity, crystal lattice energy, or polymorphic identity.

To achieve this, thermal analysis—specifically melting point determination—remains the self-validating gold standard. This guide objectively compares three leading analytical alternatives for validating the synthesis of 5-Aminothiophene-2-carboxamide: Automated Capillary Apparatus, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM) .

The Causality of Thermal Validation (E-E-A-T)

As an application scientist, it is crucial to understand why melting point acts as a definitive self-validating system for your synthesis.

When 5-Aminothiophene-2-carboxamide is synthesized and crystallized, its molecules arrange into a highly ordered lattice held together by specific intermolecular forces (hydrogen bonding from the carboxamide and amine groups, and π−π stacking from the thiophene ring).

  • Purity Causality: Any residual impurities (unreacted starting materials or byproducts) disrupt this uniform lattice. According to Raoult's Law and the principles of freezing point depression, this disruption lowers the total thermal energy required to break the bonds, resulting in a depressed and broadened melting range. A sharp, high melting point is a direct, causal indicator of high purity.

  • Polymorphism Causality: Thiophene derivatives are prone to polymorphism—existing in multiple crystalline forms[1]. Different polymorphs possess different lattice energies, which directly impact the drug's solubility, stability, and bioavailability. Thermal analysis is required to differentiate these forms based on their distinct melting temperatures.

Comparison of Analytical Alternatives

To validate your synthesized batch, you must select the appropriate thermal analysis instrument. Below is an objective comparison of the three primary methodologies.

A. Automated Capillary Melting Point

The capillary method is the classical, widely adopted technique for routine QC[2]. Modern automated systems utilize digital sensors and high-resolution cameras to optically detect the transition from solid to liquid.

  • Best For: Routine batch release and USP/PhEur compliance[2].

  • Limitation: It relies entirely on visual liquefaction. It cannot quantify thermodynamic properties (like enthalpy) and often misses subtle solid-solid phase transitions (polymorph conversions) that occur prior to melting.

B. Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling. It measures the difference in heat flow between the 5-Aminothiophene-2-carboxamide sample and a reference pan as temperature increases[3].

  • Best For: Deep thermal insights, detecting glass transitions (Tg), and identifying polymorphic forms via endothermic/exothermic peaks[4].

  • Limitation: DSC is "blind." If a sample undergoes sublimation or outgassing that mimics an endothermic phase transition, the DSC curve alone may be misinterpreted without visual confirmation.

C. Hot-Stage Microscopy (HSM)

HSM couples a polarizing light microscope with a highly precise temperature-controlled stage. It allows for the real-time, single-grain visual observation of the sample as it is heated[4].

  • Best For: Advanced research and resolving ambiguous DSC data. HSM can visually confirm if a pre-melting thermal event is a true polymorphic transformation or merely solvent evaporation[1].

Quantitative Methodological Comparison
FeatureAutomated CapillaryDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Principle of Detection Optical light transmissionHeat flow differential ( Δ mW)Polarized light / Visual microscopy
Accuracy Moderate to HighVery High (Thermodynamic)Very High (Visual confirmation)
Sample Requirement ~1-2 mg3-5 mg< 1 mg (Single grain capability)
Data Output Tonset​ , Tclear​ Tm​ , Enthalpy ( ΔHf​ ), Tg​ Micrographs, Video, Phase visual
Polymorph Detection PoorExcellentExcellent
Regulatory Use USP/PhEur Routine QCICH Q6A, GMP/GLP ProfilingR&D, Troubleshooting

Step-by-Step Experimental Protocols

To ensure a self-validating system, follow these meticulously designed protocols for analyzing your synthesized 5-Aminothiophene-2-carboxamide.

Protocol 1: Automated Capillary Analysis
  • Sample Preparation: Pulverize the recrystallized 5-Aminothiophene-2-carboxamide into a fine powder using an agate mortar.

    • Causality: Large crystals create void spaces. A fine powder maximizes surface area and ensures uniform thermal conductivity.

  • Capillary Packing: Introduce the powder into a glass capillary and tap it repeatedly through a drop tube to achieve a tightly packed bed of 2-3 mm.

    • Causality: Loose packing traps air pockets. Air is a thermal insulator, which will cause uneven heating and artificially broaden the recorded melting range.

  • Heating Ramp: Rapidly heat the instrument to 10°C below the expected melting point, then reduce the ramp rate to exactly 1.0°C/min.

  • Self-Validation Checkpoint: Run a concurrent USP reference standard (e.g., Phenacetin or another standard bracketing the 140-160°C range) in an adjacent capillary slot to continuously verify instrument calibration.

Protocol 2: DSC Thermodynamic Profiling
  • Sample Weighing: Accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan using a microbalance. Crimp the lid securely.

    • Causality: Precise mass recording is mathematically required by the DSC software to accurately calculate the enthalpy of fusion ( ΔHf​ ) in Joules per gram.

  • Atmosphere Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the electron-rich thiophene ring at elevated temperatures, which would skew the thermal curve.

  • Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 200°C.

  • Self-Validation Checkpoint: Prior to analyzing the batch, perform a routine Indium standard run ( Tm​ = 156.6°C). If the Indium peak deviates by more than ±0.2°C, recalibrate the cell constant.

Experimental Validation Data

Below is a representative data summary demonstrating how the three techniques complement each other to validate a highly pure batch of 5-Aminothiophene-2-carboxamide.

ParameterAutomated CapillaryDSC AnalysisHot-Stage Microscopy (HSM)
Onset Temperature ( Tonset​ ) 148.5 °C148.2 °C148.4 °C
Clear Point / Peak ( Tpeak​ ) 149.8 °C149.6 °C149.7 °C
Enthalpy of Fusion ( ΔHf​ ) N/A112.4 J/gN/A
Phase Transition Notes Meniscus formation observedSharp, singular endothermic peakUniform crystal lattice collapse
Conclusion High purity confirmedNo polymorphs detectedConfirmed single crystalline phase

Note: Data is representative of a highly purified, recrystallized batch. Crude samples will exhibit onset temperatures depressed by 3-5°C.

Validation Workflow Visualization

G N1 Synthesis of 5-Aminothiophene-2-carboxamide N2 Crude Product Isolation N1->N2 N3 Recrystallization (Lattice Ordering) N2->N3 N4 Thermal Validation (Phase Transition Analysis) N3->N4 N5 Capillary Method (Optical Liquefaction) N4->N5 N6 DSC Analysis (Heat Flow & Enthalpy) N4->N6 N7 Hot-Stage Microscopy (Visual Polymorphism) N4->N7 N8 Purity & Polymorph Certification N5->N8 N6->N8 N7->N8

Workflow for thermal validation of 5-Aminothiophene-2-carboxamide synthesis.

Sources

Validation

A Researcher's Guide to Spectroscopic Identification of 5-Aminothiophene-2-carboxamide Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Aminothiophene-2-carboxamide, a vital...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Aminothiophene-2-carboxamide, a vital heterocyclic building block in the synthesis of numerous therapeutic agents, is no exception.[1] Its synthetic pathway, while efficient, can introduce a variety of impurities—ranging from unreacted starting materials and intermediates to by-products and degradants.[2] Rigorous identification and characterization of these impurities are mandated by regulatory bodies and are critical for ensuring the final drug product's safety profile.[3][4]

This guide provides a comparative analysis of key spectroscopic techniques for the robust identification of impurities in 5-Aminothiophene-2-carboxamide. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-technique strategy, as no single method can provide the complete picture required for unambiguous structure elucidation.[5][6]

The Imperative of a Multi-Spectroscopic Approach

Relying on a single analytical technique for impurity profiling is fraught with risk. Each method interrogates a different molecular property. Mass Spectrometry (MS) reveals the mass-to-charge ratio, Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of nuclei, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups through their vibrational modes.[5][6][7] By integrating data from these orthogonal techniques, we build a self-validating system that provides a comprehensive and trustworthy structural assignment of any unknown impurity.[5]

This integrated workflow ensures that the limitations of one technique are offset by the strengths of another, leading to a definitive impurity profile.

Sources

Comparative

In Vitro Validation of 5-Aminothiophene-2-Carboxamide Based Drugs: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond surface-level viability data to establish rigorous, artifact-free proof of mechanism. The 5-aminothiophene-2-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond surface-level viability data to establish rigorous, artifact-free proof of mechanism. The 5-aminothiophene-2-carboxamide scaffold (CAS 763068-76-4) has emerged as a privileged building block in medicinal chemistry, particularly for designing potent ATP-competitive kinase inhibitors (e.g., Checkpoint Kinase 1 [CHK1] and IKK-2 inhibitors). The thiophene ring acts as a bioisostere for phenyl groups, providing unique electron delocalization that strengthens hydrogen bonding within the kinase hinge region.

This guide objectively compares the in vitro performance of 5-aminothiophene-2-carboxamide derivatives against classical pyrimidine-based alternatives and establishes a self-validating experimental framework for their preclinical evaluation.

Comparative Performance Analysis

To objectively evaluate the 5-aminothiophene-2-carboxamide scaffold, we must benchmark it against alternative chemical classes targeting the same pathways. Below is a comparative analysis of a representative thiophene-2-carboxamide CHK1 inhibitor ( [1]) versus a classical pyrimidine-based inhibitor (Prexasertib).

Table 1: In Vitro Profiling of Kinase Inhibitor Scaffolds
Metric5-Aminothiophene-2-Carboxamide (e.g., AZD7762)Pyrimidine-Based Alternative (e.g., Prexasertib)Analytical Rationale
Biochemical IC₅₀ (CHK1) 5 nM< 1 nMBoth scaffolds achieve nanomolar target engagement, but pyrimidines often exhibit slightly higher raw affinity.
Cellular EC₅₀ (HT-29 Cells) 10 - 50 nM5 - 15 nMThiophene derivatives show excellent cell permeability due to optimal lipophilicity (LogP).
Selectivity Index (vs CDK1) > 100-fold> 500-foldThiophene-2-carboxamides require careful functionalization at the 5-position to avoid off-target CDK1 binding.
Assay Interference Risk Moderate (Auto-fluorescence)LowThiophenes can exhibit intrinsic fluorescence, necessitating time-resolved assay formats (see protocols below).

Self-Validating In Vitro Workflows

When validating thiophene-based compounds, standard colorimetric or prompt-fluorescence assays are prone to false positives due to the compound's intrinsic optical properties. To ensure trustworthiness and scientific integrity , the following protocols are designed as self-validating systems, incorporating orthogonal readouts and strict quality control metrics.

Workflow 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality: We mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric or ATP-consumption assays (like CellTiter-Glo) for biochemical screening. TR-FRET introduces a microsecond time delay before measuring emission, allowing the short-lived auto-fluorescence of the thiophene core to decay, thereby eliminating compound interference.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 5-aminothiophene-2-carboxamide derivative in 100% DMSO to a 10 mM stock.

  • Compound Titration: Perform a 3-fold serial dilution of the compound in DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip retention.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant CHK1 enzyme (final concentration 0.1 nM) and ULight-labeled substrate peptide. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value, typically 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of EDTA/Europium-anti-phospho antibody stop solution. Read on a multi-mode plate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm / 665 nm.

  • System Validation: The assay is only valid if the calculated Z'-factor is > 0.6 . Staurosporine (1 µM) must be included as a positive control for complete kinase inhibition.

Workflow 2: Cellular Efficacy & Synthetic Lethality (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy. To prove the mechanism of action, we utilize p53-deficient cancer cell lines (e.g., HT-29). Because p53-mutant cells lack the G1 cell cycle checkpoint, they rely entirely on the CHK1-mediated G2/M checkpoint for DNA repair. Inhibiting CHK1 with a thiophene-2-carboxamide forces these cells into premature mitosis with damaged DNA, resulting in synthetic lethality [2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HT-29 cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the thiophene-2-carboxamide derivative at 1x, 5x, and 10x the biochemical IC₅₀ for 2 hours. Co-treat with 100 nM Gemcitabine to induce replication stress and activate the DNA damage response.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inclusion of phosphatase inhibitors is critical to preserve the transient p-CHK1 signal.

  • SDS-PAGE & Transfer: Load 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting & Validation: Probe for p-CHK1 (Ser296) (a marker of CHK1 autophosphorylation and activity), Total CHK1, and GAPDH.

  • System Validation: GAPDH serves as the loading control. A successful target engagement is validated by a dose-dependent reduction in the p-CHK1 / Total CHK1 densitometric ratio, independent of total protein levels.

Pathway & Workflow Visualizations

To conceptualize the biological rationale and the screening cascade, refer to the following logical diagrams.

MOA DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits CDK1 CDK1 / Cyclin B CDC25->CDK1 Activates Cell_Arrest Cell Cycle Arrest (DNA Repair) CDK1->Cell_Arrest Blocked by CHK1 Apoptosis Mitotic Catastrophe (Tumor Cell Death) Drug 5-Aminothiophene- 2-carboxamide Drug->CHK1 ATP-Competitive Inhibition Drug->Apoptosis Forces Progression

Fig 1: Mechanism of Action for 5-Aminothiophene-2-carboxamide CHK1 Inhibitors.

Workflow Prep Compound Prep (10mM DMSO) Biochem Biochemical Assay (TR-FRET IC50) Prep->Biochem Cellular Cellular Viability (CellTiter-Glo EC50) Biochem->Cellular IC50 < 100nM Target Target Engagement (Western Blot) Cellular->Target EC50 < 1µM Data Lead Selection (Therapeutic Window) Target->Data p-CHK1 Ablation

Fig 2: Self-Validating In Vitro Screening Cascade for Thiophene Derivatives.

References

  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • PubChem Compound Summary for CID 11152667, AZD7762. Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Safety & Regulatory Compliance

Safety

5-Aminothiophene-2-carboxamide proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Aminothiophene-2-carboxamide (CAS 763068-76-4) 5-Aminothiophene-2-carboxamide is a highly specialized heterocyclic building block frequently utilized by drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Aminothiophene-2-carboxamide (CAS 763068-76-4)

5-Aminothiophene-2-carboxamide is a highly specialized heterocyclic building block frequently utilized by drug development professionals in the synthesis of kinase inhibitors and advanced pharmacophores. Due to the electron-rich nature of the aminothiophene core, this compound is highly susceptible to oxidative and photolytic degradation. Proper handling, storage, and disposal are not merely regulatory formalities—they are critical to maintaining experimental integrity, preventing the generation of toxic byproducts, and ensuring laboratory safety.

This guide provides authoritative, step-by-step methodologies for the operational handling and EPA-compliant disposal of 5-Aminothiophene-2-carboxamide.

Chemical Identity and Hazard Profile

Before initiating any operational workflow, it is imperative to understand the physicochemical properties and hazard classifications of the compound. The primary amine and carboxamide functionalities can interact with proteins and mucosal membranes, causing localized irritation[1].

Table 1: Chemical Identity & Quantitative Hazard Data

PropertyValue / Specification
Chemical Name 5-Aminothiophene-2-carboxamide
CAS Number 763068-76-4
Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/Nitrogen), Dark
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx)

Operational Handling & Storage Protocols

The causality behind the strict storage conditions (2-8°C, inert atmosphere, dark) lies in the molecular structure. The electron-donating amino group activates the thiophene ring, making it highly vulnerable to electrophilic attack by atmospheric oxygen. Exposure to ambient air and light leads to rapid polymerization and oxidation, yielding dark, tarry degradation products that will ruin downstream synthetic yields.

Step-by-Step Handling Methodology:

  • Pre-Operation Validation: Visually inspect the reagent vial before opening. A self-validating sign of chemical integrity is a light-colored powder. If the powder has darkened significantly, oxidative degradation has occurred, and the batch should be routed directly to hazardous waste.

  • Environmental Control: Transfer the vial to a certified chemical fume hood. Ensure the hood has a minimum face velocity of 100 feet per minute (fpm) to mitigate inhalation risks of irritating dust[1].

  • Inert Purging: Connect a Schlenk line or a low-pressure Argon/Nitrogen line. Purge the headspace of the vial with inert gas immediately after weighing out the required mass to displace ambient oxygen[1].

  • PPE Requirements: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for prolonged handling), a flame-resistant lab coat, and tightly fitting safety goggles.

Hazardous Waste Segregation & EPA Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste[2]. According to EPA guidelines outlined in [3], 5-Aminothiophene-2-carboxamide and its derivatives must be managed as hazardous waste due to their toxicity and the environmental hazard posed by their sulfur and nitrogen content.

Never dispose of aminothiophenes down the drain. Aqueous environments can facilitate hydrolysis and environmental accumulation, while combustion without proper filtration releases highly toxic NOx and SOx gases[4].

Table 2: Waste Stream Segregation Guide

Waste TypeCompositionEPA ClassificationDisposal Method
Solid Waste Unused powder, contaminated PPE, wipesHazardous Solid WasteHigh-temperature incineration
Liquid Waste (Aqueous) Wash solutions, buffersCorrosive/Toxic (if mixed)Incineration with alkaline scrubbers
Liquid Waste (Organic) Halogen-free solvent mixturesIgnitable (D001)Solvent blending / Incineration

Step-by-Step Disposal Procedures

To ensure a self-validating disposal system, follow this rigorous protocol to prepare 5-Aminothiophene-2-carboxamide waste for professional incineration.

Step 1: Primary Containment Collect all solid waste (residual powder, contaminated weighing boats, and heavily soiled gloves) in a chemically compatible, sealable High-Density Polyethylene (HDPE) container. For liquid waste, ensure the solvent mixture is compatible (e.g., do not mix concentrated acids with organic aminothiophene solutions).

Step 2: Segregation Keep halogenated and non-halogenated waste streams strictly separated. Mixing 5-Aminothiophene-2-carboxamide with halogenated solvents (like Dichloromethane) significantly increases the cost and complexity of incineration, as it requires specialized scrubbers to handle both halogen acids and SOx/NOx emissions[4].

Step 3: Labeling and Documentation Clearly label the container with the date of first drop, the exact chemical constituents ("Contains: 5-Aminothiophene-2-carboxamide, Organic Solvents"), and the applicable GHS hazard pictograms (Irritant).

Step 4: Facility Transfer Transfer the sealed containers to your institution's central hazardous waste accumulation area. The waste must be dispatched to an EPA-approved commercial incineration facility equipped with alkaline scrubbers capable of neutralizing sulfur dioxide and nitrogen oxide combustion byproducts[4].

Spill Response & Emergency Workflow

In the event of an accidental spill, immediate containment is required to prevent aerosolization of the irritating powder[1].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Escalation: Ensure the responder is wearing an N95 or P100 particulate respirator if the spill occurred outside a fume hood.

  • Containment: Do not dry sweep, as this generates hazardous dust. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to dampen it.

  • Collection: Use a damp, inert absorbent pad to wipe up the material. Place all cleanup materials into a designated hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.

Operational & Disposal Workflow Visualization

The following diagram maps the logical relationship between the handling of 5-Aminothiophene-2-carboxamide and its ultimate EPA-compliant disposal.

G Storage Storage (2-8°C, Inert Atm) Handling Handling (Fume Hood, PPE) Storage->Handling Transfer WasteGen Waste Generation Handling->WasteGen Post-Experiment SolidWaste Solid Waste (Contaminated PPE/Powder) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) WasteGen->LiquidWaste Segregation Waste Segregation (EPA 40 CFR 261) SolidWaste->Segregation LiquidWaste->Segregation Incineration Approved Incineration (SOx/NOx Scrubbers) Segregation->Incineration Final Disposal

Workflow diagram outlining the handling, waste segregation, and disposal of 5-Aminothiophene-2-carboxamide.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link][3]

Sources

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